molecular formula C20H17FN2O3S B15585312 WM-8014

WM-8014

货号: B15585312
分子量: 384.4 g/mol
InChI 键: PHHZKBMVRPULAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

WM-8014 is a useful research compound. Its molecular formula is C20H17FN2O3S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N'-(benzenesulfonyl)-2-fluoro-3-methyl-5-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-14-12-16(15-8-4-2-5-9-15)13-18(19(14)21)20(24)22-23-27(25,26)17-10-6-3-7-11-17/h2-13,23H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHZKBMVRPULAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

WM-8014 as a KAT6A Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of WM-8014, a potent and selective small-molecule inhibitor of the lysine (B10760008) acetyltransferase KAT6A (also known as MOZ). This compound represents a valuable chemical probe for elucidating the biological functions of KAT6A and a potential starting point for the development of novel therapeutics targeting KAT6A-driven pathologies, particularly cancer. This document details the mechanism of action of this compound, its in vitro and in vivo activities, and provides a summary of key experimental data and methodologies.

Introduction to KAT6A and this compound

Lysine acetyltransferases (KATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression, chromatin structure, and various cellular processes. KAT6A is a member of the MYST (MOZ, Ybf2/Sas3, Sas2, Tip60) family of acetyltransferases and is frequently implicated in the development of various cancers, including acute myeloid leukemia.

This compound was identified as a highly potent and selective inhibitor of both KAT6A and the closely related KAT6B.[1] It acts as a reversible and competitive inhibitor with respect to acetyl-CoA, binding to the acetyl-CoA binding pocket of the KAT6A enzyme.[1][2] By inhibiting KAT6A activity, this compound has been shown to induce cellular senescence and arrest tumor growth, making it a compound of significant interest for cancer research and drug development.[1]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of KAT6A. This inhibition leads to a cascade of downstream cellular events, ultimately resulting in cell cycle arrest and the induction of a senescent state.

Biochemical Mechanism

Biochemical and structural studies have demonstrated that this compound is a reversible competitor of acetyl coenzyme A (acetyl-CoA).[1] It occupies the acetyl-CoA binding site within the MYST domain of KAT6A, thereby preventing the natural substrate from binding and halting the acetylation of histone and non-histone targets.[1]

Cellular Signaling Pathway

The inhibition of KAT6A by this compound triggers a specific cellular signaling pathway that culminates in senescence. This process is dependent on the activation of the p16INK4A/p19ARF tumor suppressor pathway, which is encoded by the CDKN2A locus.[1] Treatment of cells with this compound leads to the upregulation of p16INK4A and p19ARF. These proteins, in turn, inhibit cyclin-dependent kinases (CDKs) and stabilize p53, respectively, leading to a durable cell cycle arrest in the G1 phase.[1] A key downstream effector of KAT6A inhibition is the downregulation of Cdc6, a critical regulator of DNA replication.[3]

This compound Signaling Pathway WM8014 This compound KAT6A KAT6A WM8014->KAT6A Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K9ac) KAT6A->Histone_Acetylation Catalyzes CDKN2A CDKN2A Locus (p16INK4A/p19ARF) KAT6A->CDKN2A Suppresses Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT6A Competes with Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Regulates Cdc6 Cdc6 Downregulation Gene_Expression->Cdc6 Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) CDKN2A->Cell_Cycle_Arrest Induces Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Leads to

Figure 1: Signaling pathway of this compound-induced senescence.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound against Lysine Acetyltransferases
TargetIC50 (nM)Reference
KAT6A8[3]
KAT6B28[3]
KAT5224[3]
KAT7342[3]
Table 2: Cellular Activity of this compound
AssayCell LineIC50 (µM)Reference
Cell ProliferationMouse Embryonic Fibroblasts2.4[4]
Cell ProliferationLymphoma CellsNot Specified[5]

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize this compound. For detailed, step-by-step procedures, it is recommended to consult the original research articles.

KAT6A Enzymatic Assay (Radiometric)

This assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone substrate.

  • Principle: A radiometric histone acetyltransferase (HAT) assay is used to quantify the enzymatic activity of KAT6A. The assay measures the incorporation of a tritium-labeled acetyl group from [³H]-acetyl-CoA onto a histone substrate.

  • Materials:

    • Recombinant human KAT6A enzyme

    • Histone H3 substrate (5 µM)[3]

    • [³H]-acetyl-CoA (0.5 µM)[3]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

    • This compound or other test compounds

    • Scintillation cocktail

    • Filter paper (e.g., phosphocellulose)

    • Scintillation counter

  • General Procedure:

    • Prepare a reaction mixture containing assay buffer, histone H3, and [³H]-acetyl-CoA.

    • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

    • Initiate the reaction by adding the KAT6A enzyme.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding acetic acid).

    • Spot the reaction mixture onto filter paper.

    • Wash the filter paper to remove unincorporated [³H]-acetyl-CoA.

    • Place the filter paper in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Experimental Workflow: KAT6A Enzymatic Assay A Prepare Reaction Mix (Buffer, Histone H3, [3H]-Acetyl-CoA) B Add this compound (or vehicle control) A->B C Initiate with KAT6A Enzyme B->C D Incubate (30°C) C->D E Stop Reaction D->E F Spot on Filter Paper E->F G Wash Filter Paper F->G H Scintillation Counting G->H I Calculate IC50 H->I

Figure 2: General workflow for a radiometric KAT6A enzymatic assay.

Cell Proliferation and Senescence Assays

These assays are used to determine the effect of this compound on cell growth and to detect the induction of cellular senescence.

  • Cell Proliferation Assay (e.g., Crystal Violet Staining):

    • Seed cells (e.g., mouse embryonic fibroblasts) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or a vehicle control.

    • Incubate the cells for a specified period (e.g., 7-10 days), replacing the medium with fresh compound every 2-3 days.

    • Fix the cells with a solution such as 4% paraformaldehyde.

    • Stain the cells with crystal violet solution.

    • Wash the plates to remove excess stain.

    • Solubilize the stain (e.g., with 10% acetic acid).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify cell number.

    • Calculate the IC50 for cell proliferation.

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining:

    • Seed and treat cells with this compound as described for the proliferation assay.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.[6]

    • Wash the cells again with PBS.

    • Add the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate (B84403) buffer, pH 6.0).[6]

    • Incubate the cells at 37°C overnight in a non-CO₂ incubator.

    • Observe the cells under a microscope for the development of a blue color, which is indicative of senescent cells.

    • Quantify the percentage of blue-staining cells.

In Vivo Zebrafish Model of Hepatocellular Carcinoma

A zebrafish model of KRASG12V-driven hepatocellular overproliferation was used to assess the in vivo efficacy of this compound.[3]

  • Model: Transgenic zebrafish expressing oncogenic KRASG12V in hepatocytes, leading to liver overgrowth.

  • Treatment: Zebrafish larvae are exposed to this compound by adding it to the water at various concentrations.

  • Endpoint: The effect of this compound on liver size is quantified. This can be achieved through imaging of fluorescently labeled livers and measuring the fluorescent area.

  • General Procedure:

    • Generate transgenic zebrafish with KRASG12V-driven liver overproliferation.

    • At a specific developmental stage (e.g., 3 days post-fertilization), place the larvae in multi-well plates.

    • Add this compound at different concentrations to the embryo medium.

    • Incubate the larvae for a defined period (e.g., 48-72 hours).

    • Anesthetize the larvae and mount them for imaging.

    • Capture images of the liver (often marked by a fluorescent reporter).

    • Measure the area of the liver using image analysis software.

    • Compare the liver sizes of treated and untreated larvae to determine the effect of this compound.

RNA Sequencing (RNA-seq)

RNA-seq is employed to analyze the global changes in gene expression following treatment with this compound.

  • Principle: High-throughput sequencing is used to profile the transcriptome of cells treated with this compound to identify differentially expressed genes and pathways.

  • General Procedure:

    • Treat cells (e.g., mouse embryonic fibroblasts) with this compound or a vehicle control for a specified duration.

    • Lyse the cells and extract total RNA using a suitable kit.

    • Assess the quality and quantity of the extracted RNA.

    • Prepare RNA-seq libraries, which typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the libraries on a high-throughput sequencing platform.

    • Perform bioinformatic analysis of the sequencing data, including read alignment, quantification of gene expression, and differential expression analysis to identify genes and pathways affected by this compound treatment.

Summary and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of KAT6A. Its ability to induce a p16INK4A/p19ARF-dependent senescence in cancer cells highlights the therapeutic potential of targeting this epigenetic regulator. The data and protocols summarized in this guide provide a valuable resource for researchers interested in studying KAT6A biology and developing novel anti-cancer therapies.

Future research may focus on:

  • Improving the pharmacokinetic properties of this compound to enable more extensive in vivo studies in mammalian models. A derivative, WM-1119, has shown improved bioavailability.[1]

  • Exploring the efficacy of KAT6A inhibitors in a broader range of cancer types.

  • Investigating the potential for combination therapies with other anti-cancer agents.

  • Further elucidating the non-histone substrates of KAT6A and their role in cancer.

References

The KAT6A/B Inhibitor WM-8014: A Technical Guide to its Effect on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-8014 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A (also known as MOZ) and KAT6B (MORF). These enzymes play a crucial role in chromatin organization and gene regulation, and their aberrant activity is implicated in various cancers. This compound acts as a reversible competitor of acetyl coenzyme A (Acetyl-CoA), thereby inhibiting the acetylation of histone and non-histone protein substrates. This guide provides an in-depth technical overview of the effects of this compound on histone acetylation, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Introduction

Histone acetylation is a key epigenetic modification that influences chromatin structure and gene expression. The addition of acetyl groups to lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin state that is permissive for transcription. The MYST family of HATs, which includes KAT6A and KAT6B, are particularly important in development and disease. Chromosomal translocations involving KAT6A are associated with acute myeloid leukemia.

This compound has emerged as a critical tool for studying the biological functions of KAT6A and KAT6B and as a potential therapeutic agent. By inhibiting these enzymes, this compound induces cell cycle arrest and cellular senescence in cancer cells, highlighting a novel therapeutic strategy targeting epigenetic regulators.

Mechanism of Action

This compound functions as a reversible, competitive inhibitor of Acetyl-CoA binding to the catalytic domain of KAT6A and KAT6B.[1][2] X-ray crystallography studies have confirmed that this compound occupies the Acetyl-CoA binding pocket of the MYST domain.[3] This direct competition prevents the transfer of acetyl groups from Acetyl-CoA to the lysine residues of histone substrates, leading to a reduction in histone acetylation at specific sites.

The downstream cellular effects of this compound are mediated through the p16INK4A–p19ARF pathway.[4] Inhibition of KAT6A/B activity leads to the upregulation of the cyclin-dependent kinase inhibitor Cdkn2a, a key regulator of cell cycle arrest and senescence.[4] Concurrently, this compound treatment results in the downregulation of KAT6A target genes involved in DNA replication, such as Cdc6.[5]

This compound Signaling Pathway WM8014 This compound KAT6A_B KAT6A / KAT6B WM8014->KAT6A_B Inhibits Acetylated_Histones Acetylated Histones (H3K9ac, H3K14ac) KAT6A_B->Acetylated_Histones Catalyzes Cdkn2a Cdkn2a (p16INK4A/p19ARF) Gene Expression KAT6A_B->Cdkn2a Represses Transcription AcCoA Acetyl-CoA AcCoA->KAT6A_B Histone_Tails Histone Tails (e.g., H3) Histone_Tails->Acetylated_Histones Cdc6 Cdc6 Gene Expression Acetylated_Histones->Cdc6 Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest Cdkn2a->Cell_Cycle_Arrest Induces Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence DNA_Replication DNA Replication Cdc6->DNA_Replication

Caption: this compound inhibits KAT6A/B, leading to cell cycle arrest and senescence.

Quantitative Data

The inhibitory activity of this compound has been quantified against various histone acetyltransferases and in cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases [6][7]

TargetIC50 (nM)
KAT6A 8
KAT6B 28
KAT5224
KAT7342
KAT2A/2BNo significant activity
KAT3A/BNo significant activity
KAT8No significant activity

Table 2: Cellular Activity of this compound [8]

Cell TypeAssayIC50 (µM)
Mouse Embryonic Fibroblasts (MEFs)Proliferation2.4

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on histone acetylation.

Experimental Workflow for this compound Analysis cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis HAT_Assay Histone Acetyltransferase (HAT) Assay Western_Blot Western Blot for Histone Acetylation Cell_Culture Cell Culture and This compound Treatment Cell_Culture->Western_Blot ChIP_qPCR Chromatin Immunoprecipitation (ChIP)-qPCR Cell_Culture->ChIP_qPCR Senescence_Assay Cellular Senescence Assay Cell_Culture->Senescence_Assay

Caption: Workflow for in vitro and cellular analysis of this compound.
In Vitro Histone Acetyltransferase (HAT) Activity Assay

This protocol is adapted from radiometric assays used to determine the IC50 of HAT inhibitors.

Materials:

  • Recombinant human KAT6A enzyme

  • Histone H3 peptide (substrate)

  • [3H]-Acetyl-CoA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant KAT6A enzyme, and histone H3 peptide.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding [3H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA).

  • Spot the reaction mixture onto filter paper and wash extensively with 50 mM sodium phosphate (B84403) buffer (pH 7.5) to remove unincorporated [3H]-Acetyl-CoA.

  • Allow the filter paper to dry completely.

  • Place the filter paper in a scintillation vial with scintillation fluid.

  • Measure the amount of incorporated [3H]-acetyl groups using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol details the detection of changes in histone acetylation levels in cells treated with this compound.

Materials:

  • Cells (e.g., Mouse Embryonic Fibroblasts - MEFs)

  • This compound

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (15%)

  • PVDF membrane

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K9ac, anti-H3K14ac, anti-total H3)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with desired concentrations of this compound (e.g., 1-10 µM) or DMSO for a specified time (e.g., 5 days).[9]

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature 15-20 µg of protein lysate by boiling in Laemmli buffer.

  • Separate proteins on a 15% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-H3K9ac, anti-H3K14ac, and a loading control like anti-total H3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Perform densitometric analysis to quantify the changes in histone acetylation, normalizing to the total histone levels.[9]

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol allows for the investigation of histone acetylation at specific gene promoters.

Materials:

  • Cells treated with this compound or DMSO

  • Formaldehyde (B43269) (1%) for cross-linking

  • Glycine (125 mM) to quench cross-linking

  • ChIP lysis buffer

  • Sonication equipment

  • Anti-H3K9ac antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target genes (e.g., Ezh2, Melk, E2f2) and control regions

  • qPCR master mix and instrument

Procedure:

  • Treat cells with 10 µM this compound or DMSO for 3 days.[9]

  • Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the reaction with 125 mM glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the chromatin with anti-H3K9ac antibody overnight at 4°C.

  • Capture the antibody-chromatin complexes with Protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating with Proteinase K at 65°C overnight.

  • Purify the DNA using a DNA purification kit.

  • Perform qPCR using primers for the transcription start sites of target genes to quantify the enrichment of H3K9ac.[9]

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This assay detects a key biomarker of senescent cells.

Materials:

  • Cells treated with this compound or DMSO

  • Fixing Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • SA-β-gal Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in citrate/phosphate buffer, pH 6.0)

Procedure:

  • Culture and treat cells with this compound as in the Western blot protocol.

  • Wash the cells with PBS and fix for 10-15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Add the SA-β-gal staining solution and incubate at 37°C without CO2 for 12-24 hours.

  • Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.

Conclusion

This compound is a valuable chemical probe for elucidating the roles of KAT6A and KAT6B in health and disease. Its specific and potent inhibition of histone acetylation provides a powerful tool for studying the downstream consequences of this epigenetic modification. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of this compound and other KAT6A/B inhibitors in various biological contexts. Further research into the therapeutic potential of this class of inhibitors is warranted, particularly in the context of cancers driven by KAT6A/B dysregulation.

References

The Impact of WM-8014 on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of WM-8014, a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B, on gene expression. The information presented herein is synthesized from key research findings, with a focus on providing actionable data and detailed experimental methodologies for professionals in the field of drug development and cancer research.

Core Mechanism of Action

This compound functions as a reversible, acetyl-CoA competitive inhibitor of the MYST family of histone acetyltransferases, primarily targeting KAT6A (also known as MOZ) and KAT6B (also known as MORF).[1][2] By blocking the catalytic activity of these enzymes, this compound prevents the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac), a key epigenetic mark associated with transcriptional activation. This inhibition of histone acetylation leads to a cascade of downstream effects, culminating in cell cycle arrest and the induction of cellular senescence.[1][2] This process is critically dependent on the p16INK4A/p19ARF tumor suppressor pathway.

Quantitative Analysis of Gene Expression Changes

Treatment of mouse embryonic fibroblasts (MEFs) with this compound results in significant and reproducible changes in the expression of a key set of genes that regulate cell cycle progression and senescence. The following tables summarize the quantitative data from RNA sequencing (RNA-seq) and Reverse Transcription Quantitative PCR (RT-qPCR) analyses.

Table 1: Differentially Expressed Genes in Mouse Embryonic Fibroblasts (MEFs) Treated with this compound (10 µM for 10 days) - RNA-seq Data
Gene SymbolGene NameLog2 Fold Changep-valueRegulation
Cdkn2aCyclin-dependent kinase inhibitor 2A3.5< 0.001Upregulated
Cdc6Cell division cycle 6-2.8< 0.001Downregulated
E2f2E2F transcription factor 2-2.5< 0.001Downregulated
Ezh2Enhancer of zeste homolog 2-2.1< 0.01Downregulated
MelkMaternal embryonic leucine (B10760876) zipper kinase-1.9< 0.01Downregulated

This table presents representative data based on published findings. Actual values can be found in the primary literature.

Table 2: Validation of Gene Expression Changes by RT-qPCR in MEFs Treated with this compound (10 µM for 10 days)
Gene SymbolRelative mRNA Expression (Fold Change vs. DMSO)Standard DeviationRegulation
Cdkn2a8.2± 1.5Upregulated
Cdc60.25± 0.08Downregulated
E2f20.31± 0.10Downregulated

This table presents representative data based on published findings. Actual values can be found in the primary literature.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows for analyzing its impact on gene expression.

WM8014_Signaling_Pathway WM8014 This compound KAT6A_B KAT6A/B WM8014->KAT6A_B inhibits H3K9ac H3K9 Acetylation KAT6A_B->H3K9ac promotes p16INK4A_p19ARF p16INK4A / p19ARF (Cdkn2a) KAT6A_B->p16INK4A_p19ARF represses Ac_CoA Acetyl-CoA Ac_CoA->KAT6A_B competes with Histone_H3 Histone H3 Histone_H3->H3K9ac Gene_Expression Target Gene Expression (e.g., Cdc6, E2f2) H3K9ac->Gene_Expression activates Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle promotes Senescence Cellular Senescence Cell_Cycle->Senescence arrest leads to p16INK4A_p19ARF->Cell_Cycle inhibits p16INK4A_p19ARF->Senescence induces

Caption: this compound Signaling Pathway.

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_analysis RNA Analysis cluster_data_analysis Data Analysis MEFs Mouse Embryonic Fibroblasts (MEFs) Treatment Treat with this compound (10 µM) or DMSO MEFs->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_Seq RNA Sequencing (Library Prep, Sequencing) RNA_Extraction->RNA_Seq RT_qPCR RT-qPCR (cDNA Synthesis, qPCR) RNA_Extraction->RT_qPCR Diff_Expression Differential Gene Expression Analysis RNA_Seq->Diff_Expression Validation Validation of Key Genes RT_qPCR->Validation

References

WM-8014: A Potent Inducer of Cellular Senescence for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

WM-8014 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B. By competitively binding to the acetyl-CoA binding pocket of these enzymes, this compound effectively inhibits their catalytic activity, leading to a cascade of cellular events culminating in irreversible cell cycle arrest and induction of cellular senescence. This targeted mechanism of action, which leverages the dependency of certain cancer cells on KAT6A/B activity, presents a promising avenue for novel anti-cancer therapies. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on cellular senescence pathways, and detailed experimental protocols for its investigation.

Introduction to this compound

This compound is a first-in-class inhibitor of the MYST family of histone acetyltransferases, specifically targeting KAT6A (also known as MOZ) and KAT6B (also known as MORF). These enzymes play crucial roles in chromatin modification and gene regulation, and their aberrant activity has been implicated in the pathogenesis of various cancers, including leukemia and liver cancer.[1] this compound was identified through high-throughput screening and subsequent medicinal chemistry optimization as a reversible competitor of acetyl-CoA.[2] Its ability to induce a state of permanent growth arrest, known as cellular senescence, in cancer cells without causing DNA damage makes it a compelling candidate for therapeutic development.[1][3]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of KAT6A and KAT6B. This inhibition leads to a reduction in the acetylation of histone H3 at lysine (B10760008) 23 (H3K23ac), a key epigenetic mark regulated by these enzymes. The downstream consequences of this epigenetic alteration are a cascade of changes in gene expression that ultimately drive the cell into a senescent state.

The primary pathway through which this compound induces senescence is the p16INK4A/p19ARF (CDKN2A) tumor suppressor pathway .[4] Inhibition of KAT6A/B by this compound leads to the upregulation of the Cdkn2a locus, which encodes both the p16INK4A and p19ARF tumor suppressor proteins.[4]

  • p16INK4A is a cyclin-dependent kinase inhibitor that blocks the activity of CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry and progression, thus leading to a G1 cell cycle arrest.

  • p19ARF (p14ARF in humans) functions by inhibiting the E3 ubiquitin ligase MDM2, which targets the tumor suppressor p53 for degradation. Stabilization of p53 leads to the transcriptional activation of its target genes, including the CDK inhibitor p21WAF1/CIP1 (Cdkn1a) , which further reinforces the cell cycle arrest.

Furthermore, the inhibition of KAT6A by this compound leads to the downregulation of key cell cycle progression genes that are direct targets of KAT6A, such as Cdc6 and E2f2 .[4] The coordinated upregulation of tumor suppressors and downregulation of pro-proliferative genes results in an irreversible cell cycle exit and the establishment of the senescent phenotype.

WM8014_Signaling_Pathway This compound Signaling Pathway to Cellular Senescence cluster_input Inhibitor cluster_target Direct Targets cluster_downstream Downstream Effects cluster_senescence Senescence Induction WM8014 This compound KAT6A KAT6A WM8014->KAT6A Inhibits KAT6B KAT6B WM8014->KAT6B Inhibits Acetyl_CoA Acetyl-CoA WM8014->Acetyl_CoA H3K23ac H3K23 Acetylation (Reduced) KAT6A->H3K23ac Mediates Cdc6_E2f2 Cdc6, E2f2 (Downregulated) KAT6A->Cdc6_E2f2 Activates KAT6B->H3K23ac Mediates Acetyl_CoA->KAT6A Competes with Acetyl_CoA->KAT6B Competes with Cdkn2a Cdkn2a Locus (Upregulated) H3K23ac->Cdkn2a Represses p16 p16INK4A Cdkn2a->p16 p19 p19ARF Cdkn2a->p19 CellCycleArrest G1 Cell Cycle Arrest Cdc6_E2f2->CellCycleArrest Promotes (Inhibited) p16->CellCycleArrest p53 p53 (Stabilized) p19->p53 p21 p21WAF1/CIP1 p53->p21 p21->CellCycleArrest Senescence Cellular Senescence CellCycleArrest->Senescence

Figure 1: this compound signaling pathway to cellular senescence.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
KAT6A8Cell-free assay[5]
KAT6B28Cell-free assay[6]
KAT5 (Tip60)224Cell-free assay[6]
KAT7 (HBO1)342Cell-free assay[6]
KAT2A/2B, KAT3A/B, KAT8No significant inhibitionCell-free assay[7]

Table 2: Cellular Activity of this compound

Cell Line/ModelEndpointIC50 (µM)Reference
Mouse Embryonic Fibroblasts (MEFs)Proliferation (10 days)2.4[5]
Eµ-Myc Lymphoma CellsProliferation2.3

Table 3: Effect of this compound on Gene Expression in MEFs (RT-qPCR)

GeneTreatment (10 µM this compound)Fold Change (vs. Control)Reference
Ink4a4 days~4-fold increase[4]
Arf4 days~3-fold increase[4]
Cdkn1a (p21)4 days~2-fold increase[4]
E2f24 days~0.5-fold decrease[4]
Cdc64 days~0.4-fold decrease[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and the information available from publications citing the use of this compound.

Cell Culture and this compound Treatment
  • Cell Lines: Mouse Embryonic Fibroblasts (MEFs) are a commonly used cell line for studying this compound-induced senescence.

  • Culture Conditions: MEFs are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM). For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 2.5 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be included in all experiments.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a hallmark for identifying senescent cells.

SA_beta_gal_Workflow SA-β-galactosidase Staining Workflow start Seed cells and treat with this compound wash1 Wash with PBS start->wash1 fix Fix with 4% paraformaldehyde wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate with SA-β-gal staining solution (pH 6.0) at 37°C wash2->stain observe Observe for blue color development under a microscope stain->observe end Quantify percentage of blue (senescent) cells observe->end

Figure 2: SA-β-galactosidase staining workflow.

  • Reagents:

    • Phosphate-buffered saline (PBS)

    • Fixation solution: 4% paraformaldehyde in PBS

    • SA-β-gal staining solution (pH 6.0): 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

  • Protocol:

    • Seed cells in a multi-well plate and treat with this compound for the desired duration.

    • Wash cells twice with PBS.

    • Fix cells with fixation solution for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Add SA-β-gal staining solution to each well.

    • Incubate the plate at 37°C (without CO2) overnight.

    • Observe the cells under a bright-field microscope for the development of a blue precipitate in the cytoplasm of senescent cells.

    • Quantify the percentage of blue-stained cells from multiple random fields of view.

Cell Cycle Analysis by Flow Cytometry (BrdU and Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Cell_Cycle_Workflow Cell Cycle Analysis Workflow (BrdU/PI) start Treat cells with this compound pulse Pulse-label with BrdU start->pulse harvest Harvest and fix cells pulse->harvest denature Denature DNA harvest->denature stain_brdu Stain with anti-BrdU antibody denature->stain_brdu stain_pi Stain with Propidium Iodide (PI) stain_brdu->stain_pi analyze Analyze by flow cytometry stain_pi->analyze end Determine cell cycle phase distribution analyze->end

Figure 3: Cell cycle analysis workflow.

  • Reagents:

    • Bromodeoxyuridine (BrdU)

    • 70% cold ethanol (B145695)

    • 2N HCl with 0.5% Triton X-100

    • 0.1 M Sodium borate (B1201080) buffer (pH 8.5)

    • Anti-BrdU antibody (conjugated to a fluorophore)

    • Propidium Iodide (PI)/RNase A staining solution

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Pulse-label the cells with 10 µM BrdU for 1-2 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Denature the DNA by incubating the cells in 2N HCl/Triton X-100 for 30 minutes at room temperature.

    • Neutralize the acid by adding sodium borate buffer.

    • Wash the cells and then incubate with a fluorescently labeled anti-BrdU antibody.

    • Wash the cells and resuspend in PI/RNase A staining solution.

    • Analyze the stained cells using a flow cytometer. BrdU-positive cells are in S-phase, and the DNA content from PI staining distinguishes G1 and G2/M phases.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the changes in mRNA levels of specific genes.

  • Protocol:

    • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and gene-specific primers for the target genes (Cdkn2a, Cdc6, etc.) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.

    • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

In Vivo Zebrafish Model of Hepatocellular Carcinoma

This compound has been shown to potentiate oncogene-induced senescence in a zebrafish model of hepatocellular carcinoma.[5]

  • Model: Transgenic zebrafish expressing an oncogene (e.g., KRASG12V) in hepatocytes.

  • Treatment: Zebrafish larvae are treated with this compound by adding it to the water.

  • Endpoint: The effect on tumor growth is assessed by measuring the size of the liver (e.g., via fluorescence microscopy if hepatocytes are fluorescently labeled). A reduction in liver volume indicates an anti-tumor effect.

Conclusion and Future Directions

This compound represents a novel class of epigenetic modulators with a distinct mechanism of action that induces cellular senescence in cancer cells. Its high potency and selectivity for KAT6A/B make it a valuable tool for studying the roles of these enzymes in health and disease. The preclinical data demonstrating its efficacy in vitro and in vivo provide a strong rationale for the continued development of KAT6A/B inhibitors as anti-cancer therapeutics. Further research should focus on optimizing the pharmacokinetic properties of this class of inhibitors for clinical translation and exploring their potential in combination therapies. The detailed understanding of the cellular senescence pathways activated by this compound will be instrumental in identifying patient populations most likely to benefit from this innovative therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for WM-8014, a KAT6A/B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-8014 is a potent and selective small molecule inhibitor of histone acetyltransferases KAT6A (also known as MOZ) and KAT6B (also known as MORF and QKF)[1][2][3]. It functions as a reversible competitor of acetyl coenzyme A (acetyl-CoA), leading to the inhibition of MYST-catalyzed histone acetylation[3]. This inhibitory activity induces cell cycle arrest, cellular senescence, and has been shown to arrest tumor growth, making it a compound of significant interest in cancer research and drug development[3][4]. These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

ParameterValueCell Type/TargetReference
IC50 (KAT6A) 8 nMEnzyme Assay[1][2][4][5]
IC50 (KAT6B) 28 nMEnzyme Assay[1][2]
IC50 (KAT5) 224 nMEnzyme Assay[2]
IC50 (KAT7) 342 nMEnzyme Assay[2]
IC50 (Cell Proliferation) 2.4 µMMouse Embryonic Fibroblasts[4]
Solubility in DMSO up to 20 mM[1][6]
Solubility in Ethanol up to 10 mM[1][6]

Mechanism of Action: Induction of Cell Cycle Arrest

This compound treatment leads to cell cycle arrest in the G1/G0 phase[1]. This is achieved through the upregulation of the Cdkn2a locus, which encodes for the cell cycle regulators p16INK4A and p19ARF[2][7]. The subsequent signaling cascade results in an irreversible exit from the cell cycle, leading to cellular senescence without inducing DNA damage[2][3].

WM8014_Mechanism WM8014 This compound KAT6A_B KAT6A/KAT6B (Histone Acetyltransferases) WM8014->KAT6A_B inhibits p16_p19 p16INK4A / p19ARF (Upregulation) WM8014->p16_p19 induces Histone_Acetylation Histone Acetylation KAT6A_B->Histone_Acetylation promotes Gene_Expression Target Gene Expression (e.g., Cdc6, E2f2) Histone_Acetylation->Gene_Expression regulates Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression p16_p19->Cell_Cycle_Progression inhibits Cell_Cycle_Arrest G1/G0 Cell Cycle Arrest & Senescence Cell_Cycle_Progression->Cell_Cycle_Arrest

Caption: Mechanism of this compound induced cell cycle arrest.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound and DMSO. This compound is soluble up to 20 mM in DMSO[1][6].

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for long-term storage.

In Vitro Treatment of Adherent Cancer Cells with this compound

This protocol provides a general guideline for treating an adherent cancer cell line. The optimal cell seeding density, this compound concentration, and incubation time should be determined empirically for each cell line.

Materials:

  • Adherent cancer cell line of interest (e.g., a human lymphoma cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

Day 1: Cell Seeding

  • Culture the selected cancer cell line to approximately 70-80% confluency in a T-75 flask.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Seed the cells into the desired culture vessel (e.g., 6-well plates) at a predetermined density that will not lead to overconfluency during the experiment.

Day 2: Treatment with this compound

  • Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dose for the specific cell line.

  • Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment group.

  • Carefully remove the medium from the seeded cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Return the plates to the incubator.

Day 3 onwards: Monitoring and Endpoint Analysis

  • Monitor the cells daily for morphological changes, signs of cytotoxicity, or reduced proliferation.

  • At the desired time points (e.g., 24, 48, 72 hours), harvest the cells for downstream analysis. This can include:

    • Cell Proliferation Assays: (e.g., MTT, WST-1, or direct cell counting) to determine the effect on cell growth.

    • Cell Cycle Analysis: by flow cytometry after propidium (B1200493) iodide staining to assess the distribution of cells in different phases of the cell cycle.

    • Western Blotting: to analyze changes in the expression of proteins involved in the cell cycle and senescence pathways (e.g., p16, p21).

    • Senescence-Associated β-Galactosidase Staining: to detect senescent cells.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Adherent Cells Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding Prepare_WM8014 3. Prepare this compound dilutions Cell_Seeding->Prepare_WM8014 Treat_Cells 4. Add this compound to cells Prepare_WM8014->Treat_Cells Incubate 5. Incubate for desired time Treat_Cells->Incubate Harvest 6. Harvest Cells Incubate->Harvest Downstream_Assays 7. Downstream Assays (Proliferation, Cell Cycle, etc.) Harvest->Downstream_Assays

Caption: General workflow for in vitro cell treatment with this compound.

Conclusion

This compound is a valuable tool for studying the roles of KAT6A and KAT6B in cell cycle regulation and oncogenesis. The protocols outlined above provide a framework for utilizing this inhibitor in in vitro cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental questions to achieve reliable and reproducible results.

References

Application Notes and Protocols for WM-8014 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentration, mechanism of action, and experimental protocols for the use of WM-8014, a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B, in cancer cell line research.

Introduction

This compound is a small molecule inhibitor that competitively targets the acetyl-coenzyme A binding site of KAT6A (also known as MOZ) and KAT6B.[1][2] By inhibiting these enzymes, this compound disrupts the acetylation of histones and other proteins, leading to changes in gene expression that ultimately induce cell cycle arrest and cellular senescence in cancer cells.[1][2] This targeted mechanism of action makes this compound a valuable tool for cancer research and a potential therapeutic agent.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound varies depending on the target and the biological context. The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Target EnzymeAssay TypeIC50 (nM)Reference
KAT6ACell-free assay8[3][4]
KAT6BCell-free assay28[3][4]
MOZ (KAT6A)Enzyme assay55[5]
Cell TypeAssay TypeIC50 (µM)NotesReference
Mouse Embryonic Fibroblasts (MEFs)Proliferation Assay2.4Induces cell cycle arrest and senescence.[6]
Not SpecifiedProliferation Suppression1.6The specific cell line is not mentioned in the available documentation.[5]
Not SpecifiedProliferation Suppression0.551The specific cell line is not mentioned in the available documentation.[5]

Note: While this compound has been shown to inhibit the proliferation of lymphoma cells and is effective in a zebrafish model of hepatocellular carcinoma, specific IC50 values for these cancer models are not publicly available in the reviewed literature.[1][2][6] The related, more bioavailable derivative, WM-1119, has shown potent anti-tumor activity in lymphoma and acute myeloid leukemia (AML) models.[7][8]

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of KAT6A and KAT6B. This inhibition leads to a signaling cascade that results in cell cycle arrest and the induction of a senescent state, effectively halting the proliferation of cancer cells. The pathway is dependent on the tumor suppressor proteins p16INK4A and p19ARF.

G WM8014 This compound KAT6AB KAT6A/B (Histone Acetyltransferases) WM8014->KAT6AB Inhibits Histone_Acetylation Histone Acetylation KAT6AB->Histone_Acetylation Promotes Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Regulates p16_p19 p16INK4A / p19ARF Upregulation Gene_Expression->p16_p19 CDK46_CyclinD CDK4/6-Cyclin D Inhibition p16_p19->CDK46_CyclinD Inhibits pRB_Phosphorylation pRB Hypophosphorylation CDK46_CyclinD->pRB_Phosphorylation Promotes E2F_Release E2F Repression pRB_Phosphorylation->E2F_Release Inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest E2F_Release->Cell_Cycle_Arrest Leads to Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence

Caption: Signaling pathway of this compound in inducing cell cycle arrest and senescence.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_WM8014 3. Add serial dilutions of this compound Incubate_24h->Add_WM8014 Incubate_48_72h 4. Incubate for 48-72 hours Add_WM8014->Incubate_48_72h Add_MTT 5. Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate cell viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

  • Determine the IC50 value by plotting cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent inhibitor of KAT6A/B that demonstrates anti-proliferative effects in various cancer models by inducing cell cycle arrest and senescence. The provided protocols offer standardized methods to evaluate the efficacy and mechanism of action of this compound in cancer cell lines, facilitating further research into its therapeutic potential.

References

Application Note: Preparation of WM-8014 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of the histone acetyltransferase (HAT) inhibitor, WM-8014, using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Introduction

This compound is a potent and selective small molecule inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B, with IC50 values of 8 nM and 28 nM, respectively[1]. It functions as a reversible competitor of acetyl coenzyme A (AcCoA), leading to the inhibition of histone acetylation[1]. By modulating epigenetic mechanisms, this compound induces cell cycle arrest and cellular senescence, making it a valuable tool for research in oncology and epigenetics[1]. Accurate preparation of a stable stock solution is the first critical step for reliable and reproducible experimental results. This protocol outlines the procedure for solubilizing this compound in DMSO.

Quantitative Data Summary

The physicochemical properties of this compound are essential for accurate stock solution preparation. Key data is summarized in the table below.

ParameterValueSource(s)
Molecular Formula C₂₀H₁₇FN₂O₃S[2]
Molecular Weight (MW) 384.42 g/mol [2][3][4]
Purity ≥98% (HPLC)
Solubility in DMSO Soluble to at least 20 mM. Reported values range from 45 mg/mL to ≥250 mg/mL.[2][4][5]
Appearance Solid Powder[1]

Safety Precautions and Handling

This compound is a potent bioactive compound. Standard laboratory safety procedures for handling potent small molecules should be strictly followed to minimize exposure risk.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid form of this compound and concentrated DMSO solutions inside a certified chemical fume hood to prevent inhalation of airborne powder[6].

  • Containment: Use disposable materials where possible. For non-disposable equipment, establish a validated decontamination process[7]. The open handling of potent powders is strongly discouraged[6].

  • Waste Disposal: Dispose of all waste materials (gloves, vials, tips) in accordance with institutional and local regulations for chemical waste.

  • Spill Management: In case of a spill, decontaminate the area as per your institution's guidelines for potent compounds.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO.

4.1. Materials and Equipment

  • This compound solid powder (lyophilized)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge

  • Calibrated micropipettes and sterile, DNase/RNase-free pipette tips

  • Sterile microcentrifuge tubes or cryogenic vials for aliquoting

  • Vortex mixer

  • Analytical balance

4.2. Calculation of Required DMSO Volume

To prepare a stock solution of a desired concentration, use the following formula:

Volume of DMSO (L) = Mass of this compound (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))

Example Calculation for a 10 mM Stock Solution from 1 mg of this compound:

  • Mass: 1 mg = 0.001 g

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Molecular Weight: 384.42 g/mol

Volume of DMSO (L) = 0.001 g / (0.010 mol/L * 384.42 g/mol ) = 0.00026013 L Volume of DMSO (µL) = 260.13 µL

Therefore, to make a 10 mM stock solution, dissolve 1 mg of this compound in 260.13 µL of DMSO. A pre-calculated table is provided by some suppliers for convenience[2].

4.3. Step-by-Step Reconstitution Protocol

  • Equilibrate: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Using fresh DMSO is recommended as absorbed moisture can reduce compound solubility.

  • Centrifuge: Briefly centrifuge the vial containing the lyophilized this compound powder at a low speed (e.g., ~1,000 x g for 1 minute) to ensure all the solid is collected at the bottom of the vial.

  • Add Solvent: Working in a chemical fume hood, carefully add the calculated volume of DMSO (e.g., 260.13 µL for 1 mg) to the vial of this compound.

  • Dissolve: Close the vial tightly and vortex gently for 1-2 minutes to dissolve the compound completely. If complete solubilization is not achieved, gentle warming or brief sonication in an ultrasonic water bath may be used[5]. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryogenic vials or microcentrifuge tubes[4]. Volumes greater than 20 µL are recommended.

  • Storage: Store the aliquoted stock solution at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 1 month)[4]. When ready to use, thaw a single aliquot and keep it on ice. Avoid storing diluted aqueous solutions for extended periods.

Visualizations

5.1. Signaling Pathway Diagram

WM8014_Mechanism cluster_0 Epigenetic Regulation AcCoA Acetyl-CoA KAT6A KAT6A / KAT6B (Histone Acetyltransferase) AcCoA->KAT6A Substrate Acetylated_Histone Acetylated Histone H3 (e.g., H3K23ac) KAT6A->Acetylated_Histone Acetylates Histone Histone H3 Histone->KAT6A Gene_Expression Target Gene Expression Acetylated_Histone->Gene_Expression Promotes WM8014 This compound WM8014->KAT6A Inhibits

Caption: Mechanism of action for this compound as a KAT6A/B inhibitor.

5.2. Experimental Workflow Diagram

Stock_Solution_Workflow start Start equilibrate 1. Equilibrate this compound and DMSO to Room Temp start->equilibrate centrifuge 2. Centrifuge Vial to Collect Powder equilibrate->centrifuge calculate 3. Calculate Required Volume of DMSO centrifuge->calculate add_dmso 4. Add DMSO to Vial in Fume Hood calculate->add_dmso dissolve 5. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 6. Aliquot Solution into Cryogenic Vials dissolve->aliquot storage 7. Store Aliquots at -80°C aliquot->storage end End: Ready for Use storage->end

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for Inducing Cellular Senescence with WM-8014

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for inducing cellular senescence in vitro using WM-8014, a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1] this compound acts as a reversible competitor of acetyl coenzyme A, leading to the inhibition of MYST-catalyzed histone acetylation.[1][2][3] This mode of action results in cell cycle arrest and the induction of a senescent phenotype, which is dependent on the INK4A/ARF and p53 tumor suppressor pathways.[2][3][4] This document outlines the mechanism of action of this compound, provides a step-by-step experimental protocol for its use, and details methods for validating the induction of cellular senescence.

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in various physiological and pathological processes, including tumor suppression, embryonic development, and aging.[5] The induction of senescence in cancer cells has emerged as a promising therapeutic strategy. This compound is a small molecule inhibitor that has been shown to effectively induce senescence in various cell types, including mouse embryonic fibroblasts (MEFs) and lymphoma cells.[6] It selectively inhibits KAT6A and KAT6B, histone acetyltransferases that are often dysregulated in cancer.[2][3][6] By inhibiting these enzymes, this compound alters gene expression patterns, leading to the upregulation of cell cycle inhibitors and the establishment of the senescent phenotype without causing DNA damage.[1][2][3]

Mechanism of Action

This compound is a reversible, competitive inhibitor of acetyl coenzyme A (AcCoA) for the KAT6A and KAT6B enzymes.[2][3][6] This inhibition leads to a reduction in the acetylation of histones, particularly H3K9, at KAT6 target genes.[6] The altered epigenetic landscape results in changes in gene expression, including the downregulation of genes involved in cell cycle progression such as Cdc6, E2f2, Ezh2, and Melk, and the upregulation of the Cdkn2a locus, which encodes the tumor suppressors p16INK4A and p14ARF.[6] The subsequent activation of the p53 and Rb pathways enforces a stable cell cycle arrest, a hallmark of cellular senescence.

Signaling Pathway of this compound-Induced Senescence

WM8014_Pathway WM8014 This compound KAT6AB KAT6A/KAT6B WM8014->KAT6AB Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K9ac) KAT6AB->Histone_Acetylation Promotes AcCoA Acetyl-CoA AcCoA->KAT6AB Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Regulates Cell_Cycle_Genes Downregulation of Cell Cycle Genes (e.g., Cdc6, E2f2) Gene_Expression->Cell_Cycle_Genes CDKN2A Upregulation of CDKN2A (p16/p14) Gene_Expression->CDKN2A Senescence Cellular Senescence (Cell Cycle Arrest) Cell_Cycle_Genes->Senescence Contributes to p53_Rb Activation of p53 & Rb Pathways CDKN2A->p53_Rb p53_Rb->Senescence Induces

Caption: Signaling pathway of this compound in inducing cellular senescence.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
KAT6A IC50 8 nMCell-free assay[1]
KAT6B IC50 28 nMCell-free assay[1]
MOZ IC50 55 nMCell-free assay[7][8]
Cell Proliferation IC50 551 nMNot specified[8]
Senescence Induction IC50 1.6 µM / 2.4 µMMEFs[8][9]

Experimental Protocols

Materials
  • This compound (CAS No: 2055397-18-5)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[9]

  • Appropriate cell line (e.g., mouse embryonic fibroblasts, human diploid fibroblasts like IMR-90, or relevant cancer cell lines)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

  • Senescence-Associated β-Galactosidase (SA-β-gal) staining kit

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Reagents for downstream analysis (e.g., RNA/protein extraction kits, antibodies for immunoblotting)

Stock Solution Preparation
  • This compound is soluble in DMSO up to 20-77 mg/mL (depending on the supplier) and in ethanol (B145695) up to 10 mM.[9]

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or -80°C for up to one year.[9]

Protocol for Inducing Senescence

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding:

    • Plate cells at a low density (e.g., 30-40% confluency) in the desired format (e.g., 6-well plates, 10 cm dishes).

    • Allow cells to adhere and resume proliferation for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • On the following day, replace the medium with fresh complete medium containing the desired concentration of this compound. A concentration range of 1-10 µM is a good starting point for many cell types.[4][9] Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

    • Incubate the cells with this compound for an extended period, typically 8 to 15 days, to establish the senescent phenotype.[4][9]

    • Replace the medium with fresh this compound-containing medium every 2-3 days.

    • Monitor the cells daily for morphological changes characteristic of senescence, such as cell enlargement and flattening.[4]

  • Validation of Senescence:

    • After the treatment period, harvest the cells for various senescence assays.

Experimental Workflow for Senescence Induction and Validation

Senescence_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_validation Validation Cell_Seeding 1. Seed Cells (Low Density) Adherence 2. Allow Adherence (24 hours) Cell_Seeding->Adherence WM8014_Treatment 3. Treat with this compound (1-10 µM) & Vehicle Control Adherence->WM8014_Treatment Incubation 4. Incubate for 8-15 Days (Change medium every 2-3 days) WM8014_Treatment->Incubation SA_beta_gal 5a. SA-β-gal Staining Incubation->SA_beta_gal Morphology 5b. Morphological Analysis Incubation->Morphology Cell_Cycle 5c. Cell Cycle Arrest (e.g., Ki67, BrdU) Incubation->Cell_Cycle SASP 5d. SASP Analysis (ELISA, qPCR) Incubation->SASP

Caption: Workflow for inducing and validating cellular senescence with this compound.

Validation Assays

A combination of markers should be used to confirm the senescent state.[5][10]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

SA-β-gal activity, detectable at pH 6.0, is a widely used biomarker for senescent cells.[10][11]

  • Wash the cells twice with PBS.

  • Fix the cells with a fixative solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells.

  • Incubate the cells at 37°C without CO2 for 12-24 hours, or until a blue color develops in the senescent cells.[11]

  • Observe and quantify the percentage of blue, senescent cells using a light microscope.[10]

Analysis of Cell Cycle Arrest

Confirm irreversible cell cycle arrest by assessing proliferation markers.

  • Immunofluorescence for Ki-67: Stain cells for the proliferation marker Ki-67. Senescent cells will be negative for Ki-67.

  • BrdU Incorporation: Pulse cells with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to measure DNA synthesis. Senescent cells will not incorporate BrdU.

Assessment of Senescence-Associated Secretory Phenotype (SASP)

Senescent cells secrete a variety of pro-inflammatory cytokines, chemokines, and growth factors.[5]

  • ELISA: Measure the concentration of key SASP factors (e.g., IL-6, IL-8) in the conditioned medium.

  • RT-qPCR: Analyze the mRNA expression levels of SASP genes.[12]

Immunoblotting for Senescence Markers

Analyze the protein levels of key cell cycle regulators.

  • p16INK4A, p21Waf1/Cip1, and p53: Senescent cells often show increased levels of these tumor suppressor proteins.[5]

Troubleshooting

  • Low efficiency of senescence induction:

    • Increase the concentration of this compound.

    • Extend the duration of treatment.

    • Ensure the cell line is competent to undergo senescence (i.e., has functional p53 and Rb pathways).

  • Cell death:

    • Decrease the concentration of this compound.

    • Ensure the starting cell density is not too high.

  • Inconsistent SA-β-gal staining:

    • Optimize the incubation time for the staining reaction.

    • Ensure the pH of the staining solution is correct (pH 6.0).

Conclusion

This compound is a valuable tool for inducing cellular senescence in a controlled and specific manner. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to study the mechanisms of senescence and explore its therapeutic potential in various disease models. The provided workflows and validation methods will ensure the robust and reliable induction and characterization of the senescent phenotype.

References

Application Note and Protocol: Assessing WM-8014 Activity via Western Blot for H3K23ac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-8014 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B[1][2][3]. These enzymes play a crucial role in chromatin organization and gene regulation through the acetylation of histone proteins[1][4]. Dysregulation of KAT6A and KAT6B has been implicated in various cancers, making them attractive targets for therapeutic intervention[1][4][5]. This compound acts as a reversible competitor of acetyl coenzyme A, thereby inhibiting the acetylation of histone lysine (B10760008) residues catalyzed by the MYST family of HATs[1][3][4].

Histone H3 acetylation at lysine 23 (H3K23ac) is an important epigenetic mark associated with active gene transcription. The MORF complex, which includes the KAT6B (MORF) enzyme, has been identified as a specific acetyltransferase for H3K23[6]. Therefore, inhibition of KAT6B by this compound is expected to lead to a decrease in H3K23ac levels. This application note provides a detailed protocol for assessing the cellular activity of this compound by measuring changes in H3K23ac levels using a Western blot assay.

Principle of the Assay

The activity of this compound is determined by its ability to inhibit KAT6A/B-mediated histone acetylation in a cellular context. Cells are treated with varying concentrations of this compound. Following treatment, total histones are extracted, and the level of H3K23ac is quantified by Western blotting using a specific antibody. A decrease in the H3K23ac signal in this compound-treated cells relative to untreated controls indicates successful inhibition of KAT6A/B activity. Total histone H3 levels are used as a loading control to normalize the data.

Data Presentation

The quantitative data from the Western blot analysis can be summarized for clear comparison. The following table presents hypothetical data from a dose-response experiment.

This compound Concentration (nM)H3K23ac Signal (Arbitrary Units)Total H3 Signal (Arbitrary Units)Normalized H3K23ac/Total H3 Ratio% Inhibition
0 (Vehicle)1.001.020.980
100.821.050.7820.4
500.550.990.5642.9
1000.311.010.3168.4
5000.120.980.1287.8

Experimental Protocols

Materials and Reagents
  • Cell Lines: A suitable cancer cell line known to express KAT6A or KAT6B (e.g., lymphoma or hepatocellular carcinoma cell lines).

  • Cell Culture Medium and Reagents: As required for the chosen cell line.

  • This compound: Solubilized in DMSO to a stock concentration of 10 mM and stored at -20°C.

  • Histone Extraction Buffer: (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 1.5 mM PMSF, and protease inhibitors).

  • 0.4 N Sulfuric Acid.

  • 20% Trichloroacetic Acid (TCA).

  • Acetone.

  • Laemmli Sample Buffer (2X).

  • SDS-PAGE Gels: 15% or 4-12% gradient gels are recommended for good resolution of histones[7].

  • Running Buffer: (e.g., Tris-Glycine-SDS).

  • Transfer Buffer: (e.g., Tris-Glycine with 20% methanol).

  • Membranes: Nitrocellulose or PVDF membranes with a 0.2 µm pore size are recommended for optimal capture of small histone proteins[7][8].

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)[7][9].

  • Primary Antibodies:

    • Rabbit anti-H3K23ac antibody

    • Rabbit anti-Total Histone H3 antibody (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Imaging System: For chemiluminescence detection.

Protocol

1. Cell Culture and Treatment with this compound

  • Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24, 48, or 72 hours).

2. Histone Extraction (Acid Extraction Method)

  • Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice for 30 minutes.

  • Centrifuge at 11,000 x g for 10 minutes at 4°C.

  • To the nuclear pellet, add 0.4 N sulfuric acid and incubate with gentle rotation for at least 4 hours or overnight at 4°C.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing histones to a new tube and add 20% TCA to a final concentration of 20%.

  • Incubate on ice for at least 1 hour to precipitate the histones.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the histone pellet with ice-cold acetone.

  • Air-dry the pellet and resuspend in deionized water.

  • Determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting

  • Prepare protein samples by mixing 10-15 µg of histone extract with 2X Laemmli sample buffer and boil for 5 minutes.

  • Load samples onto a high-percentage SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane[7][8].

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature[7][9].

  • Incubate the membrane with the primary anti-H3K23ac antibody (diluted in 5% BSA/TBST as per the manufacturer's recommendation) overnight at 4°C with gentle agitation[8][9].

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature[8].

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Strip the membrane (if necessary) and re-probe with the anti-Total Histone H3 antibody as a loading control, following the same procedure from step 5.

4. Densitometric Analysis

  • Quantify the band intensities for H3K23ac and Total H3 using image analysis software (e.g., ImageJ).

  • Normalize the H3K23ac signal to the corresponding Total H3 signal for each sample.

  • Calculate the percentage inhibition of H3K23ac at each this compound concentration relative to the vehicle-treated control.

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 Cellular Processes WM8014 This compound KAT6AB KAT6A/B (HAT) WM8014->KAT6AB Inhibits HistoneH3 Histone H3 KAT6AB->HistoneH3 Acetylation of H3K23 CellCycleArrest Cell Cycle Arrest & Senescence KAT6AB->CellCycleArrest Suppresses AcetylCoA Acetyl-CoA AcetylCoA->KAT6AB Co-substrate H3K23ac H3K23ac HistoneH3->H3K23ac GeneTranscription Gene Transcription H3K23ac->GeneTranscription Promotes G start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture histone_extraction Histone Extraction (Acid Extraction) cell_culture->histone_extraction sds_page SDS-PAGE (15% Gel) histone_extraction->sds_page western_blot Western Blot Transfer (0.2 µm membrane) sds_page->western_blot blocking Blocking (5% BSA in TBST) western_blot->blocking primary_ab Primary Antibody Incubation (Anti-H3K23ac) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip & Re-probe (Anti-Total H3) detection->reprobe analysis Densitometric Analysis reprobe->analysis end End analysis->end

References

Application Notes and Protocols for WM-8014 in Hepatocellular Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-8014 is a potent and selective small molecule inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2] These enzymes are critical regulators of chromatin structure and gene expression, and their aberrant activity has been implicated in the pathogenesis of various cancers, including hepatocellular carcinoma (HCC). This compound acts as a reversible competitor of acetyl coenzyme A, leading to the inhibition of histone acetylation.[1][2] This mode of action triggers cell cycle arrest and induces cellular senescence in a p16INK4A/p19ARF-dependent manner, ultimately suppressing tumor growth.[1] Preclinical studies have demonstrated that this compound can potentiate oncogene-induced senescence in a zebrafish model of hepatocellular carcinoma, highlighting its therapeutic potential.[1][2]

These application notes provide detailed protocols for utilizing this compound in HCC research, covering in vitro cell-based assays and an in vivo zebrafish model.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

ParameterValueCell/SystemReference
Enzymatic IC50 (KAT6A) 8 nMCell-free assay[3]
Cell Proliferation IC50 2.4 µMMouse Embryonic Fibroblasts[3]

Note: IC50 values for specific human hepatocellular carcinoma cell lines are not yet publicly available and should be determined empirically.

Histone Acetylation MarkEffect of this compound TreatmentCell/SystemReference
H3K9ac ReductionMouse Embryonic Fibroblasts[2]
H3K14ac ReductionMouse Embryonic Fibroblasts[2]

Signaling Pathway of this compound in Hepatocellular Carcinoma

The primary mechanism of action of this compound involves the inhibition of KAT6A/B, leading to downstream effects on the cell cycle and senescence pathways.

WM8014_Signaling_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Cell Cycle Control cluster_3 Cellular Outcome WM8014 This compound KAT6A KAT6A/B (Histone Acetyltransferase) WM8014->KAT6A Inhibits AcetylatedHistones Acetylated Histones (e.g., H3K9ac, H3K14ac) KAT6A->AcetylatedHistones Acetylation AcetylCoA Acetyl-CoA AcetylCoA->KAT6A Histones Histones (e.g., H3) Histones->KAT6A CDKN2A CDKN2A Locus AcetylatedHistones->CDKN2A Represses p16 p16INK4A CDKN2A->p16 p19 p19ARF CDKN2A->p19 CDK46 CDK4/6 p16->CDK46 Inhibits MDM2 MDM2 p19->MDM2 Inhibits Rb Rb CDK46->Rb Phosphorylates p53 p53 Senescence Cellular Senescence p53->Senescence Induces MDM2->p53 Degrades E2F E2F Rb->E2F Inhibits CellCycle Cell Cycle Progression (G1/S Transition) E2F->CellCycle Promotes CellCycle->Senescence Arrest leads to TumorGrowth Tumor Growth Arrest Senescence->TumorGrowth

Caption: this compound inhibits KAT6A/B, leading to cell cycle arrest and senescence.

Experimental Protocols

In Vitro Assays

This protocol is adapted for use with HCC cell lines such as HepG2, Huh7, or JHH6.

Materials:

  • HCC cell line of choice

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (solubilized in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed HCC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay detects senescence-associated β-galactosidase activity, a hallmark of senescent cells.

Materials:

  • HCC cells cultured on glass coverslips in 6-well plates

  • This compound

  • PBS (Phosphate Buffered Saline)

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

  • Microscope

Protocol:

  • Treat HCC cells with an effective concentration of this compound (e.g., 2-5 times the IC50) for 5-7 days. Include a vehicle control.

  • Wash the cells twice with PBS.

  • Fix the cells with the fixative solution for 5-10 minutes at room temperature.[5]

  • Wash the cells three times with PBS.

  • Add the staining solution to the cells and incubate at 37°C overnight in a dry incubator (no CO2).[5]

  • The following day, observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

  • Quantify the percentage of senescent cells by counting the number of blue-stained cells out of the total number of cells in several random fields.

This protocol allows for the analysis of changes in histone acetylation (H3K9ac, H3K14ac) and the expression of senescence-related proteins (p16INK4A, p19ARF).

Materials:

  • Treated and untreated HCC cell lysates

  • Histone extraction buffer (optional, for histone analysis)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels (high percentage, e.g., 15% for histones)

  • Nitrocellulose or PVDF membrane (0.2 µm pore size for histones)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-H3K9ac, anti-H3K14ac, anti-p16INK4A, anti-p19ARF, anti-H3 (loading control), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells and quantify the protein concentration. For histone analysis, perform an acid extraction of histones.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Zebrafish Xenograft Model for HCC

This protocol describes the establishment of an HCC xenograft model in zebrafish larvae to evaluate the in vivo efficacy of this compound.

Materials:

  • Zebrafish embryos (e.g., Casper strain, which is transparent)

  • Human HCC cell line (e.g., JHH6) labeled with a fluorescent dye (e.g., DiI)

  • Microinjection apparatus

  • This compound

  • E3 medium (embryo medium)

  • Fluorescence microscope

Protocol:

  • At 2 days post-fertilization (dpf), anesthetize the zebrafish larvae.

  • Microinject approximately 500 fluorescently labeled HCC cells into the yolk sac of each larva.[7]

  • After injection, transfer the larvae to fresh E3 medium and incubate at 34°C.

  • At 1-day post-injection (dpi), screen the larvae for successful engraftment and randomize them into treatment groups.

  • Administer this compound by adding it directly to the E3 medium. Include a vehicle control group.

  • Renew the treatment solution daily.

  • At specified time points (e.g., 3 and 5 dpi), anesthetize the larvae and acquire fluorescent images of the tumor mass.

  • Quantify the tumor size or fluorescent intensity using image analysis software.

  • At the end of the experiment, larvae can be fixed and processed for further analysis, such as immunohistochemistry for senescence markers.

Experimental Workflows and Logical Relationships

In Vitro Experimental Workflow

in_vitro_workflow start Start: HCC Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT) treatment->viability senescence Senescence Assay (SA-β-gal) treatment->senescence western Western Blot Analysis treatment->western ic50 Determine IC50 viability->ic50 sen_quant Quantify Senescent Cells senescence->sen_quant protein_quant Quantify Protein Expression (H3K9ac, H3K14ac, p16, p19) western->protein_quant end End: Data Analysis and Interpretation ic50->end sen_quant->end protein_quant->end

Caption: Workflow for in vitro evaluation of this compound in HCC cells.

In Vivo Zebrafish Model Workflow

in_vivo_workflow start Start: Prepare Fluorescently Labeled HCC Cells and Zebrafish Embryos injection Microinject HCC Cells into Yolk Sac of 2 dpf Larvae start->injection incubation Incubate at 34°C for 24 hours injection->incubation randomization Screen for Engraftment and Randomize into Treatment Groups incubation->randomization treatment Administer this compound in E3 Medium randomization->treatment imaging Fluorescence Imaging of Tumor Mass (e.g., at 3 and 5 dpi) treatment->imaging analysis Quantify Tumor Growth/ Fluorescent Intensity imaging->analysis end End: Data Analysis and Evaluation of In Vivo Efficacy analysis->end

Caption: Workflow for in vivo testing of this compound in a zebrafish HCC model.

References

Troubleshooting & Optimization

unexpected results with WM-8014 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WM-8014. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing unexpected results during their experiments with this potent and selective KAT6A/B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3] It functions as a reversible competitor of acetyl coenzyme A (acetyl-CoA), thereby inhibiting MYST-catalyzed histone acetylation.[4][5] The primary downstream effect of this compound is the induction of cell cycle arrest and cellular senescence.[1][4][6] This process is dependent on the p16INK4A/p19ARF pathway and occurs without causing DNA damage.[1][4]

Q2: I am not observing the expected level of cell cycle arrest in my cell line. What could be the reason?

Several factors could contribute to a reduced or absent cell cycle arrest phenotype:

  • Cell Line Dependency: The senescence-inducing effect of this compound is dependent on a functional p16INK4A/p19ARF pathway.[1][4] Cell lines with mutations or deletions in the CDKN2A locus, which encodes both p16INK4A and p19ARF, may be resistant to this compound treatment.

  • Concentration and Duration: Ensure you are using the appropriate concentration and treatment duration. While the IC50 for KAT6A inhibition is in the low nanomolar range, cellular effects typically require micromolar concentrations and several days of treatment to observe robust senescence.[6]

  • Compound Stability: this compound solutions should be prepared fresh. The compound is soluble in DMSO.[3][6] Avoid repeated freeze-thaw cycles of stock solutions.[6]

Q3: Can I use this compound for in vivo studies in mice?

It is strongly advised not to use this compound for in vivo studies in mice due to its high plasma-protein binding, which limits its bioavailability and efficacy.[1] For in vivo experiments, the derivative WM-1119 was developed, which has improved bioavailability and has been shown to arrest the progression of lymphoma in mice.[1][4]

Q4: I am observing off-target effects. Is this compound known to inhibit other proteins?

This compound is highly selective for KAT6A and KAT6B. It exhibits more than 10-fold selectivity over the closely related KAT7 and KAT5 and shows no significant activity against KAT8, KAT2A/2B, and KAT3A/B.[2][3] However, as with any small molecule inhibitor, off-target effects at high concentrations cannot be entirely ruled out. It is recommended to perform dose-response experiments and include appropriate controls to validate that the observed phenotype is due to on-target inhibition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low or no induction of senescence Cell line lacks a functional p16INK4A/p19ARF pathway.Verify the status of the CDKN2A locus in your cell line. Use a positive control cell line known to be sensitive to this compound.
Insufficient drug concentration or treatment duration.Perform a dose-response and time-course experiment. Senescence may take several days to become apparent.[6]
Degraded compound.Prepare fresh stock solutions of this compound in DMSO.[6]
Inconsistent results between experiments Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and media formulations.
Inaccurate pipetting of the inhibitor.Calibrate pipettes and use serial dilutions to ensure accurate final concentrations.
Unexpected cytotoxicity High concentrations of this compound or DMSO.This compound is not reported to have a general cytotoxic effect.[1] Titrate the concentration of this compound to the lowest effective dose. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).
Failure to see an effect in a mouse model High plasma-protein binding of this compound.For in vivo studies in mice, use the analog WM-1119, which has improved bioavailability.[1]

Experimental Protocols

In Vitro Cell Proliferation Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.

  • Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.1 to 40 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 3, 6, or 10 days).

  • Quantification: Assess cell proliferation using a suitable method such as a resazurin-based assay or crystal violet staining.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Senescence-Associated β-Galactosidase Staining

  • Treatment: Treat cells grown on coverslips or in multi-well plates with this compound or vehicle control for the desired time (e.g., 10 days).

  • Fixation: Wash cells with PBS and fix with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5-15 minutes at room temperature.

  • Staining: Wash cells with PBS and incubate with the staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and MgCl2 in a citrate-buffered saline at pH 6.0) at 37°C overnight in a dry incubator.

  • Imaging: Wash cells with PBS and acquire images using a brightfield microscope. Senescent cells will stain blue.

Visualizations

WM8014_Mechanism_of_Action cluster_0 This compound Inhibition cluster_1 Downstream Effects This compound This compound KAT6A/B KAT6A/B This compound->KAT6A/B Competitively Inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->KAT6A/B Natural Substrate Histone_Acetylation Histone Acetylation (e.g., H3K23ac) KAT6A/B->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p16_p19 p16INK4A / p19ARF Upregulation Gene_Expression->p16_p19 Cell_Cycle_Arrest Cell Cycle Arrest p16_p19->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence

Caption: Mechanism of action of this compound leading to cellular senescence.

Troubleshooting_Workflow start Unexpected Result with This compound Treatment q1 Is the experiment in vivo (mouse)? start->q1 a1_yes Use WM-1119 due to This compound's poor bioavailability q1->a1_yes Yes q2 Is the phenotype reduced cell cycle arrest? q1->q2 No end Consult further literature or contact technical support a1_yes->end a2_yes Check CDKN2A status of cell line. Verify concentration and duration. Prepare fresh compound. q2->a2_yes Yes q3 Is there unexpected cytotoxicity? q2->q3 No a2_yes->end a3_yes Lower this compound concentration. Check final DMSO concentration. q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting unexpected this compound results.

References

Technical Support Center: WM-8014 and Senescence Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WM-8014. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound-induced cellular senescence.

Troubleshooting Guide: Why is my this compound not inducing senescence?

Failure to observe senescence after treatment with this compound can be attributed to several factors, ranging from suboptimal experimental conditions to issues with the compound or the cells themselves. This guide provides a systematic approach to troubleshooting these issues.

Logical Troubleshooting Flow

Below is a flowchart to guide you through the troubleshooting process. Start at the top and work your way down, addressing each potential issue.

troubleshooting_flow start Start: No Senescence Observed with this compound check_compound 1. Verify this compound Integrity and Concentration start->check_compound check_cells 2. Assess Cell Line Suitability and Health check_compound->check_cells Compound OK check_protocol 3. Review Experimental Protocol check_cells->check_protocol Cells Suitable check_assay 4. Troubleshoot Senescence Assays check_protocol->check_assay Protocol Correct end Senescence Successfully Induced check_assay->end Assays Validated

A step-by-step guide to troubleshooting the lack of senescence induction.

Compound Integrity and Handling

Issues with the this compound compound itself can be a primary reason for experimental failure.

Question: Is my this compound active and at the correct concentration?

Answer:

  • Proper Storage: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles.[1]

  • Solubility: this compound is soluble in DMSO (up to 200.3 mM) and ethanol (B145695) (up to 10 mM), but insoluble in water.[1] Ensure the compound is fully dissolved before adding it to your culture medium. Precipitates can lead to an inaccurate final concentration.

  • Working Concentration: The effective concentration of this compound can be cell-type dependent. For mouse embryonic fibroblasts (MEFs), an IC50 of 2.4 µM for proliferation arrest has been reported, with concentrations up to 10 µM used for inducing senescence.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Negative Control: Use an inactive analog of this compound, such as WM-2474 , as a negative control in your experiments.[4] This will help confirm that the observed effects are due to the specific inhibitory activity of this compound and not off-target or solvent effects.

ParameterRecommendation
Storage (Powder) -20°C[1]
Storage (Stock in DMSO) -80°C (up to 1 year)[1]
Solvents DMSO, Ethanol[1]
Suggested Concentration Range 1-10 µM (cell-type dependent)
Negative Control WM-2474[4]
Cell Line and Culture Conditions

The genetic background and health of your cells are critical for a successful senescence induction experiment.

Question: Is my cell line capable of undergoing senescence, and are my culture conditions optimal?

Answer:

  • Functional Senescence Pathway: this compound induces senescence through a p16INK4A/p19ARF-dependent pathway.[5] Cell lines with mutations or deletions in the CDKN2A locus (which encodes both p16INK4A and p19ARF) or other key components of this pathway (e.g., Rb) may be resistant to this compound-induced senescence.[6]

  • Cell Health: Ensure your cells are healthy, proliferating, and free from contamination. Senescence is an active cellular process, and stressed or unhealthy cells may respond differently or undergo apoptosis instead.

  • Passage Number: Use cells at a low passage number. High-passage cells may already be approaching replicative senescence, which could confound your results.

  • Cell Density: Plate cells at a sub-confluent density. Overly confluent cultures can exhibit contact inhibition, which may interfere with the assessment of proliferation arrest and can sometimes induce false positives in SA-β-gal staining.[1]

Experimental Protocol

The details of your experimental procedure can significantly impact the outcome.

Question: Is my treatment protocol appropriate for inducing senescence with this compound?

Answer:

  • Treatment Duration: Senescence is a process that develops over time. Short-term exposure to this compound may not be sufficient to induce a stable senescent phenotype. For MEFs, treatment for 8-15 days has been shown to be effective.[3] A time-course experiment is recommended to determine the optimal treatment duration for your cell line.

  • Media Changes: Refresh the culture medium with freshly diluted this compound every 2-3 days to maintain a consistent concentration of the inhibitor.

ParameterRecommendation
Treatment Duration 8-15 days (cell-type dependent)
Media Changes Every 2-3 days with fresh compound
Senescence Assay Validation

It is crucial to use reliable methods to detect senescence. A lack of signal may be due to a technical issue with the assay itself.

Question: Are my senescence assays working correctly?

Answer:

  • Use Multiple Markers: Senescence is a complex phenotype, and no single marker is definitive. It is essential to use a combination of markers to confirm senescence.[7]

    • Cell Cycle Arrest: Assess proliferation using methods like BrdU incorporation or by monitoring cell numbers over time.

    • SA-β-galactosidase (SA-β-gal) Staining: A widely used marker, but prone to artifacts.

    • Senescence-Associated Heterochromatin Foci (SAHF): Visualize changes in chromatin structure using DAPI staining.

    • Expression of Senescence Markers: Measure the upregulation of key proteins like p16INK4A and p21WAF1/CIP1 by immunofluorescence or qRT-PCR.

  • Positive and Negative Controls: For each senescence assay, include appropriate positive and negative controls.

    • Positive Control: Cells induced to senesce by other means, such as treatment with doxorubicin (B1662922) (250 nM for 24 hours, followed by 6 days of recovery) or ionizing radiation (10 Gy, followed by 10 days of recovery).[8]

    • Negative Control: Proliferating, low-passage cells treated with the vehicle (DMSO) or an inactive analog like WM-2474.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B.[6] It acts as a reversible competitor of acetyl-CoA, preventing the acetylation of histones.[6] This leads to changes in gene expression, including the upregulation of the CDKN2A locus, which produces the tumor suppressor proteins p16INK4A and p19ARF.[5] These proteins, in turn, activate pathways that lead to a stable cell cycle arrest, a key characteristic of cellular senescence.[6]

This compound Signaling Pathway

cluster_inhibition This compound Action cluster_downstream Downstream Effects WM8014 This compound KAT6AB KAT6A/B WM8014->KAT6AB Inhibits Histones Histone Acetylation KAT6AB->Histones Reduces AcCoA Acetyl-CoA AcCoA->KAT6AB Competes with CDKN2A CDKN2A Locus (p16INK4A / p19ARF) Histones->CDKN2A Upregulates p53_pRb p53 / pRb Pathways CDKN2A->p53_pRb Activates CellCycleArrest Cell Cycle Arrest p53_pRb->CellCycleArrest Senescence Cellular Senescence CellCycleArrest->Senescence

This compound inhibits KAT6A/B, leading to cell cycle arrest and senescence.

Q2: What is the difference between this compound and WM-1119?

A2: WM-1119 is a derivative of this compound that was developed to have increased bioavailability, making it more suitable for in vivo studies in mice.[6] Both compounds have a similar mechanism of action as KAT6A/B inhibitors and induce senescence.[9]

Q3: My SA-β-gal staining is not working, even with my positive control. What could be the problem?

A3: SA-β-gal staining is notoriously sensitive. Here are some common troubleshooting steps:

  • pH of the Staining Solution: The assay is highly dependent on a pH of 6.0.[10] Verify the pH of your staining buffer. Incubation in a CO2 incubator can lower the pH of the buffer and should be avoided.

  • Freshness of Reagents: Prepare the X-gal containing staining solution fresh for each experiment.

  • Fixation: Over-fixation can destroy the enzyme activity. A short fixation of 3-5 minutes with a 2% formaldehyde (B43269)/0.2% glutaraldehyde (B144438) solution is often sufficient.[8]

  • Cell Confluency: As mentioned, confluent cells can sometimes show positive staining, so it's best to use sub-confluent cultures.[1]

  • Crystal Formation: If you observe crystals, it may be due to undissolved X-gal or evaporation. Ensure the X-gal is fully dissolved and seal your plates with parafilm during incubation.[2]

Q4: Can this compound induce apoptosis?

A4: this compound has been shown to induce cell cycle exit and senescence without causing DNA damage or cell death.[6] However, at very high concentrations or in certain cell lines, off-target effects or cellular stress could potentially lead to apoptosis. It is advisable to perform an apoptosis assay (e.g., Annexin V staining) in parallel with your senescence assays, especially when using high concentrations of the inhibitor.

Experimental Protocols

General Experimental Workflow for Senescence Induction and Analysis

experimental_workflow start Start: Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for optimal duration (e.g., 8-15 days) with regular media changes treatment->incubation analysis Analyze Senescence Markers incubation->analysis sa_beta_gal SA-β-gal Staining analysis->sa_beta_gal if_staining Immunofluorescence (p16, p21) analysis->if_staining q_rt_pcr qRT-PCR (CDKN2A, CDKN1A) analysis->q_rt_pcr proliferation Proliferation Assay (e.g., BrdU) analysis->proliferation

A general workflow for this compound induced senescence experiments.

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from established methods.[8]

  • Cell Plating: Seed cells in a multi-well plate at a density that will keep them sub-confluent throughout the experiment.

  • Treatment: Treat cells with this compound and controls as per your experimental design.

  • Washing: Wash cells twice with 1X PBS.

  • Fixation: Fix cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.

  • Washing: Wash cells twice with 1X PBS.

  • Staining: Prepare the staining solution fresh:

    • 1 mg/mL X-gal (from a 20 mg/mL stock in dimethylformamide)

    • 40 mM Citric acid/sodium phosphate (B84403) buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Incubation: Add the staining solution to the cells, seal the plate with parafilm to prevent evaporation, and incubate at 37°C (in a non-CO2 incubator) for 12-16 hours, or until a blue color develops in senescent cells.

  • Imaging: Wash the cells with PBS and visualize using a bright-field microscope.

Protocol: Immunofluorescence for p16INK4A and p21WAF1/CIP1

This is a general protocol; optimization may be required.

  • Cell Plating: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with this compound and controls.

  • Washing: Wash cells twice with 1X PBS.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Washing: Wash cells three times with 1X PBS.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash cells three times with 1X PBS.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate with primary antibodies against p16INK4A or p21WAF1/CIP1 (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash three times with PBST.

  • Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBST, protected from light.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize using a fluorescence microscope.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for CDKN2A and CDKN1A

This protocol provides a general outline.

  • Cell Treatment and Lysis: Treat cells with this compound and controls, then lyse the cells and extract total RNA using a standard kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for your target genes (CDKN2A for p16, CDKN1A for p21) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.

GeneSpeciesForward Primer SequenceReverse Primer Sequence
CDKN2A (p16) Human5'-CAACGCACCGAATAGTTACGG-3'5'-CTGCCCATCATCATGACCTG-3'
CDKN1A (p21) Human5'-TGGAGACTCTCAGGGTCGAAA-3'5'-GGCGTTTGGAGTGGTAGAAATCT-3'
Cdkn2a (p16) Mouse5'-CGTACCCCGATTCAGGTGAT-3'5'-TTGAGCAGAAGAGCTGCTACGT-3'
Cdkn1a (p21) Mouse5'-GACAAGAGGCCCAGTACTTC-3'5'-GCTTGGAGTGATAGAAATCTGTC-3'

Note: Primer sequences should always be validated for your specific experimental conditions.

Data Presentation

This compound Activity in Mouse Embryonic Fibroblasts (MEFs)
ParameterValueCell LineReference
IC50 (Proliferation) 2.4 µMMEFs[3]
IC50 (Senescence) 1.6 µMMEFs[11]
Effective Concentration for Senescence 10 µMMEFs[3]
Treatment Duration for Senescence 8-15 daysMEFs[3]

This technical support center provides a comprehensive guide to using this compound for senescence induction. By following these troubleshooting steps and protocols, researchers can increase the likelihood of success in their experiments. For further assistance, please consult the cited literature.

References

addressing WM-8014 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WM-8014. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with this compound, with a specific focus on preventing and troubleshooting precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2] It functions as a reversible competitor of acetyl coenzyme A (acetyl-CoA).[3] By inhibiting KAT6A/B, this compound can induce cell cycle arrest in the G1/G0 phase, leading to cellular senescence and the inhibition of tumor cell proliferation.[1][3] This is mediated, in part, through the upregulation of cell cycle regulators like Cdkn2a.[3]

Q2: What is the solubility of this compound?

A2: this compound is readily soluble in organic solvents such as DMSO and ethanol (B145695) but is poorly soluble in water.[1] While one source indicates a very limited aqueous solubility of approximately 8–16 μM, for most applications, a stock solution in an organic solvent is required.[3] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1][4] For example, you can dissolve this compound in DMSO to a concentration of 10 mM or 20 mM.[2] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Q4: Can I dissolve this compound directly in aqueous buffer or cell culture medium?

A4: No, directly dissolving this compound in aqueous solutions is not recommended due to its poor water solubility.[1] This will likely result in precipitation and an inaccurate final concentration. Always prepare a concentrated stock solution in an appropriate organic solvent first.

Understanding this compound Solubility

The solubility of this compound is a critical factor in designing and troubleshooting experiments. The following table summarizes the known solubility data.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO≥ 200.377Use fresh, anhydrous DMSO.[1]
DMSO207.69Source: Tocris Bioscience[2]
DMSO117.0645Sonication is recommended.[4]
Ethanol103.84
WaterInsolubleInsolubleSource: Selleck Chemicals[1]
Aqueous Solution~0.008 - 0.016~0.003 - 0.006Limited solubility noted in one study.[3]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide addresses common issues related to the precipitation of this compound when preparing aqueous working solutions from an organic stock.

Issue 1: Immediate precipitation upon dilution of DMSO stock in aqueous buffer.

  • Question: I added my DMSO stock of this compound to my aqueous buffer, and it immediately turned cloudy. What happened?

  • Possible Cause & Explanation: This is a common issue with poorly water-soluble compounds. The rapid change in solvent polarity when adding the DMSO stock to the aqueous buffer causes the compound to crash out of solution.

  • Suggested Solution:

    • Optimize the Dilution Method: Instead of adding the aqueous buffer to your stock, always add the small volume of your DMSO stock to the larger volume of your aqueous buffer while vortexing or stirring. This ensures a more gradual and homogenous mixing process.

    • Lower the Final Concentration: You may be exceeding the aqueous solubility limit of this compound. Try preparing a more dilute working solution.

    • Increase the Co-solvent Concentration: For in vitro assays, ensure the final concentration of DMSO is sufficient to maintain solubility, but low enough to be tolerated by your cells (typically ≤ 0.5%). If precipitation persists, a slightly higher DMSO concentration may be necessary, but must be validated for its effect on the experimental system.

Issue 2: The solution is initially clear but becomes cloudy over time.

  • Question: My working solution of this compound was clear when I prepared it, but after some time at room temperature or 4°C, I see a precipitate. Why?

  • Possible Cause & Explanation: This phenomenon, known as "creeping precipitation," can occur for several reasons:

    • Supersaturation: You may have created a thermodynamically unstable supersaturated solution that is precipitating over time to reach its equilibrium solubility.

    • Temperature Effects: The solubility of some compounds can be temperature-dependent.

    • Interaction with Buffer Components: Components of your buffer system could be interacting with this compound, reducing its solubility.

  • Suggested Solution:

    • Prepare Fresh Solutions: It is highly recommended to prepare aqueous working solutions of this compound immediately before use.

    • Optimize Storage Conditions: If short-term storage is necessary, evaluate if storing at room temperature versus 4°C affects stability.

    • Consider Buffer Composition: If you suspect buffer interactions, you could try a different buffer system (e.g., Tris-HCl vs. phosphate (B84403) buffer).

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol provides a general guideline for diluting a this compound DMSO stock solution into a cell culture medium.

  • Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution. For example, dissolve 3.84 mg of this compound (MW: 384.42 g/mol ) in 1 mL of anhydrous DMSO.

  • Intermediate Dilution (Optional but Recommended): To minimize the amount of DMSO added to your final culture volume, you can perform an intermediate dilution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution in Culture Medium: Pre-warm your cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the this compound stock (or intermediate dilution) to achieve your desired final concentration. For example, to make a 10 µM working solution, add 10 µL of a 10 mM stock solution to 10 mL of medium (final DMSO concentration of 0.1%).

  • Immediate Use: Use the freshly prepared medium containing this compound immediately.

Protocol 2: Formulation of this compound for In Vivo Studies (Injectable Solution)

This protocol is based on a formulation example for preparing a clear solution for injection.[1]

  • Prepare a Concentrated DMSO Stock: Prepare a 38 mg/mL stock solution of this compound in anhydrous DMSO.

  • Formulation (for 1 mL final volume):

    • To 400 µL of PEG300, add 50 µL of the 38 mg/mL this compound stock solution. Mix until the solution is clear.

    • To this mixture, add 50 µL of Tween 80. Mix until the solution is clear.

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • Immediate Use: This formulation should be used immediately after preparation for optimal results.[1]

Protocol 3: Formulation of this compound for In Vivo Studies (Oral Administration)

This protocol is based on a formulation example for preparing a homogenous suspension for oral administration.[1]

  • Weigh this compound: Weigh the required amount of this compound powder.

  • Prepare Vehicle: Prepare a solution of carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5% w/v).

  • Formulation: Add the this compound powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).

  • Homogenize: Mix the solution thoroughly to obtain a uniform suspension.

Visualizations

experimental_workflow_in_vitro cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_application Application wm8014_powder This compound Powder stock_solution 10 mM Stock Solution in DMSO wm8014_powder->stock_solution dmso Anhydrous DMSO dmso->stock_solution working_solution Final Working Solution (e.g., 10 µM this compound) stock_solution->working_solution Add dropwise while vortexing culture_medium Cell Culture Medium (Pre-warmed to 37°C) culture_medium->working_solution cell_culture Treat Cells in Culture working_solution->cell_culture signaling_pathway WM8014 This compound KAT6A_B KAT6A / KAT6B (Histone Acetyltransferases) WM8014->KAT6A_B inhibits Histone_Acetylation Histone Acetylation KAT6A_B->Histone_Acetylation promotes Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT6A_B substrate Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression regulates Cdkn2a Cdkn2a Upregulation Gene_Expression->Cdkn2a leads to Cell_Cycle_Arrest G1/G0 Cell Cycle Arrest Cdkn2a->Cell_Cycle_Arrest promotes Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence leads to Proliferation Tumor Cell Proliferation Cell_Cycle_Arrest->Proliferation inhibits logical_relationship cluster_troubleshooting Troubleshooting Steps start Start: Need to prepare aqueous this compound solution precipitation Observe Precipitation? start->precipitation immediate_precip Immediate Precipitation precipitation->immediate_precip Yes delayed_precip Delayed Precipitation precipitation->delayed_precip Yes, after time no_precip Solution is Clear precipitation->no_precip No check_dilution Check Dilution Method: Add stock to buffer? immediate_precip->check_dilution prepare_fresh Prepare Fresh Solution Immediately Before Use delayed_precip->prepare_fresh proceed Proceed with Experiment no_precip->proceed check_concentration Check Final Concentration: Too high? check_dilution->check_concentration

References

Validation & Comparative

A Comparative Guide to KAT6A Inhibitors: WM-8014 vs. PF-9363

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent KAT6A inhibitors, WM-8014 and PF-9363 (also known as CTx-648), to aid researchers in selecting the appropriate tool compound for their specific experimental needs. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to KAT6A Inhibition

Lysine (B10760008) acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger protein), is a histone acetyltransferase (HAT) that plays a crucial role in chromatin modification and gene regulation. KAT6A is a member of the MYST family of HATs and is involved in various cellular processes, including cell cycle progression, stem cell maintenance, and development. Dysregulation of KAT6A has been implicated in several cancers, making it an attractive therapeutic target. Both this compound and PF-9363 are potent and selective inhibitors of KAT6A and its close homolog KAT6B, acting as competitive inhibitors of acetyl-CoA.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and PF-9363, providing a direct comparison of their inhibitory potency and selectivity.

Table 1: In Vitro Potency

ParameterThis compoundPF-9363 (CTx-648)
Target(s) KAT6A / KAT6BKAT6A / KAT6B
Binding Mode Reversible, Acetyl-CoA competitiveReversible, Acetyl-CoA competitive
IC50 (KAT6A) 8 nMNot Reported
IC50 (KAT6B) 28 nMNot Reported
Ki (KAT6A) Not Reported0.41 nM[1]
Ki (KAT6B) Not Reported1.2 nM[1]
Cellular IC50 (ZR-75-1) Not Reported0.3 nM[2]
Cellular IC50 (T47D) Not Reported0.9 nM[2]

Table 2: In Vitro Selectivity

InhibitorTargetIC50Fold Selectivity vs. KAT6A
This compound KAT6A8 nM1
KAT6B28 nM3.5
KAT5 (Tip60)>10-fold vs KAT6A/B>10
KAT7 (HBO1)>10-fold vs KAT6A/B>10
KAT8 (MOF)No significant activity-
KAT2A/2B (GCN5/PCAF)No significant activity-
KAT3A/B (p300/CBP)No significant activity-
PF-9363 KAT6A-1
KAT6B--
KAT5 (Tip60)Ki = 384 nM~937
KAT7 (HBO1)Ki = 66 nM~161
KAT8 (MOF)Ki = 570 nM~1390

Table 3: In Vivo Characteristics

ParameterThis compoundPF-9363 (CTx-648)
Oral Bioavailability Not Reported (limited by high plasma protein binding)Orally bioavailable[3][4]
In Vivo Efficacy Model Zebrafish model of hepatocellular carcinoma[5][6]ER+ breast cancer xenograft models (mouse)[5][7]
Key In Vivo Finding Potentiates oncogene-induced senescence.[5]Potent anti-tumor activity.[5][7]
Limitations High plasma-protein binding limits in vivo studies in mice.[2][5]-

Mechanism of Action and Signaling Pathways

Both this compound and PF-9363 function by competing with acetyl-CoA for the active site of KAT6A/B. This inhibition prevents the transfer of acetyl groups to histone H3, primarily at lysine 23 (H3K23Ac), a key epigenetic mark in gene regulation. The reduction in H3K23Ac levels alters gene expression programs that are critical for cancer cell proliferation and survival.

PF-9363 has been shown to downregulate genes involved in the estrogen receptor (ESR1) pathway, as well as cell cycle and stem cell pathways in ER+ breast cancer cells.[4][7] In contrast, this compound is reported to induce cellular senescence by upregulating the INK4A/ARF tumor suppressor pathway.

KAT6A_Signaling_Pathway cluster_inhibitors KAT6A Inhibitors cluster_downstream Downstream Effects cluster_gene_expression Gene Expression Programs This compound This compound KAT6A/B KAT6A/B This compound->KAT6A/B inhibit PF-9363 PF-9363 PF-9363->KAT6A/B inhibit Estrogen Receptor Signaling Estrogen Receptor Signaling Tumor Growth Tumor Growth Estrogen Receptor Signaling->Tumor Growth Cell Cycle Progression Cell Cycle Progression Cell Cycle Progression->Tumor Growth Stem Cell Pathways Stem Cell Pathways Stem Cell Pathways->Tumor Growth INK4A/ARF Pathway INK4A/ARF Pathway Cellular Senescence Cellular Senescence INK4A/ARF Pathway->Cellular Senescence Cellular Senescence->Tumor Growth inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->KAT6A/B H3K23ac H3K23ac KAT6A/B->H3K23ac acetylates H3 Histone H3 Histone H3 Gene Expression Gene Expression H3K23ac->Gene Expression Gene Expression->Estrogen Receptor Signaling Gene Expression->Cell Cycle Progression Gene Expression->Stem Cell Pathways Gene Expression->INK4A/ARF Pathway

Caption: Signaling pathway of KAT6A inhibition by this compound and PF-9363.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare KAT6A inhibitors like this compound and PF-9363.

In Vitro KAT6A/B Inhibition Assay (Radiometric)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of KAT6A and KAT6B.

Materials:

  • Recombinant human KAT6A or KAT6B enzyme

  • Histone H3 peptide substrate

  • [3H]-Acetyl-CoA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Test compounds (this compound, PF-9363) dissolved in DMSO

  • Scintillation cocktail

  • Filter paper and scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone H3 peptide, and recombinant KAT6A or KAT6B enzyme.

  • Add the test compound at various concentrations (typically a serial dilution). Include a DMSO control.

  • Initiate the reaction by adding [3H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto filter paper and immersing it in a wash buffer to remove unincorporated [3H]-Acetyl-CoA.

  • After washing, dry the filter paper and add a scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., ZR-75-1, T47D for breast cancer)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound, PF-9363) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the reagent.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the data to the vehicle control and calculate the IC50 values.

Western Blot for H3K23 Acetylation

Objective: To confirm target engagement in a cellular context by measuring the levels of H3K23 acetylation.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer

  • Primary antibodies: anti-H3K23ac, anti-total Histone H3 (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the H3K23ac signal to the total H3 signal.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line for implantation

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant human cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., PF-9363 orally) and vehicle control to the respective groups daily or as determined by pharmacokinetic studies.

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50/Ki Determination) Cellular_Assay Cellular Proliferation Assay (Cellular IC50) Biochemical_Assay->Cellular_Assay Target_Engagement Target Engagement (Western Blot for H3K23ac) Cellular_Assay->Target_Engagement Pharmacokinetics Pharmacokinetic Studies (Bioavailability, Half-life) Target_Engagement->Pharmacokinetics Efficacy_Study Xenograft Efficacy Study (Tumor Growth Inhibition) Pharmacokinetics->Efficacy_Study Compound_Synthesis Compound Synthesis (this compound / PF-9363) Compound_Synthesis->Biochemical_Assay

Caption: A typical preclinical evaluation workflow for KAT6A inhibitors.

Conclusion

Both this compound and PF-9363 are valuable research tools for studying the function of KAT6A and KAT6B.

  • PF-9363 has demonstrated excellent potency, selectivity, and oral bioavailability, leading to robust anti-tumor activity in in vivo models of ER+ breast cancer.[3][4][5][7] This makes it a more suitable candidate for translational and clinical development research, particularly in the context of breast cancer.

  • This compound is a potent and selective inhibitor that has been instrumental in elucidating the role of KAT6A in cellular senescence. However, its utility for in vivo studies in mice is limited by its high plasma-protein binding.[2][5] It remains a highly relevant tool for in vitro studies and potentially for in vivo studies in alternative model organisms like zebrafish.

The choice between this compound and PF-9363 will ultimately depend on the specific research question and the experimental system being employed. For researchers focusing on in vivo efficacy in mammalian models and translational studies, PF-9363 is the more advanced and promising compound. For fundamental in vitro research into the cellular roles of KAT6A/B, particularly in the context of senescence, this compound remains a valuable tool.

References

On-Target Efficacy of WM-8014: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, rigorous validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of WM-8014, a potent and selective inhibitor of lysine (B10760008) acetyltransferases KAT6A and KAT6B, with relevant alternative compounds, supported by experimental data.

Introduction to this compound

This compound, also known as MOZ-IN-3, is a small molecule inhibitor targeting the MYST family of histone acetyltransferases, specifically KAT6A (also known as MOZ) and KAT6B (also known as MORF or QKF).[1][2] It functions as a reversible, competitive inhibitor of acetyl coenzyme A (Ac-CoA), binding to the Ac-CoA binding site of the enzyme.[1][2] This inhibition of KAT6A/B activity leads to the induction of cell cycle arrest and cellular senescence, making it a valuable tool for studying the roles of these enzymes in cancer and other diseases.[2][3]

Comparative Potency and Selectivity

This compound exhibits high potency and selectivity for KAT6A and KAT6B. The following table summarizes its inhibitory activity against a panel of lysine acetyltransferases (KATs).

Target EnzymeIC50 (nM)
KAT6A 8 [3][4]
KAT6B 28 [4][5]
KAT5 (Tip60)224[4][5]
KAT7 (HBO1)342[4][5]
KAT8 (MOF)No significant activity[4]
KAT2A/2B (GCN5/PCAF)No significant activity[4]
KAT3A/B (CBP/p300)No significant activity[4]

As the data indicates, this compound is significantly more potent against KAT6A and KAT6B compared to other histone acetyltransferases, demonstrating its high selectivity.

On-Target Cellular Effects of this compound

The primary on-target effect of this compound in cells is the induction of G0/G1 cell cycle arrest and cellular senescence.[3] This is achieved through the upregulation of the INK4A/ARF tumor suppressor locus (also known as CDKN2A), which encodes for p16INK4A and p19ARF.[2][5]

A key downstream target of KAT6A is the regulator of DNA replication, Cdc6. Treatment with this compound leads to a decrease in the expression of Cdc6, consistent with the inhibition of KAT6A activity.[5][6]

The following table summarizes the key cellular effects of this compound.

Cellular ProcessEffect of this compoundKey Molecular Mediators
Cell CycleInduces G0/G1 arrestUpregulation of p16INK4A and p19ARF (Cdkn2a)[5][7]
Cellular SenescenceInduces irreversible senescence[2][3]Upregulation of Cdkn2a[5]
Gene ExpressionDownregulation of KAT6A target genesDecreased expression of Cdc6, E2f2, Ezh2, and Melk[5][6]
Histone AcetylationReduced acetylation of H3K9 at KAT6 target genes[6]Direct inhibition of KAT6A/B enzymatic activity

Comparison with Alternative KAT6A/B Inhibitor: WM-1119

For in vivo studies, particularly in mice, a more bioavailable derivative of this compound, named WM-1119, has been developed.[2] While this compound is effective in vitro and in zebrafish models, its high plasma-protein binding limits its use in mice.[5] WM-1119 retains the on-target effects of this compound, including the induction of senescence and arrest of tumor progression, but exhibits improved pharmacokinetic properties for in vivo applications.[2]

CompoundPrimary ApplicationKey Advantage
This compound In vitro cell-based assays, Zebrafish models[5]High potency and selectivity for KAT6A/B
WM-1119 In vivo mouse models[2]Increased bioavailability[2]

Experimental Protocols

In Vitro KAT6A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against KAT6A.

Materials:

  • Recombinant KAT6A enzyme

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1% BSA)

  • Detection reagent (e.g., antibody specific for acetylated H3)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, add the KAT6A enzyme, histone H3 peptide, and this compound (or vehicle control).

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable dose-response curve fitting model.

Cell Proliferation and Senescence Assay

Objective: To assess the effect of this compound on cell proliferation and the induction of senescence.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line

  • Cell culture medium and supplements

  • This compound

  • Senescence-Associated β-galactosidase (SA-β-gal) staining kit

  • Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., MTT, resazurin)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control.

  • For proliferation analysis, count the number of viable cells at different time points (e.g., 2, 4, 6, 8, 10 days).

  • For senescence analysis, after a prolonged treatment period (e.g., 10 days), fix the cells and perform SA-β-gal staining according to the manufacturer's instructions.

  • Quantify the percentage of SA-β-gal positive (senescent) cells.

Visualizing the On-Target Effects of this compound

Signaling Pathway of this compound Action

WM8014_Pathway cluster_0 This compound Inhibition cluster_1 Cellular Consequences This compound This compound KAT6A/B KAT6A/B (Histone Acetyltransferase) This compound->KAT6A/B Ac-CoA Ac-CoA Ac-CoA->KAT6A/B Competes with Acetylated H3 Acetylated H3 KAT6A/B->Acetylated H3 Acetylation Histone H3 Histone H3 Histone H3->KAT6A/B INK4A/ARF (Cdkn2a) INK4A/ARF (Cdkn2a) Acetylated H3->INK4A/ARF (Cdkn2a) Repression relieved Cdc6 Cdc6 Acetylated H3->Cdc6 Activation Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) INK4A/ARF (Cdkn2a)->Cell Cycle Arrest (G0/G1) Cdc6->Cell Cycle Arrest (G0/G1) Inhibition of progression Cellular Senescence Cellular Senescence Cell Cycle Arrest (G0/G1)->Cellular Senescence Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation (using WM-1119) In_Vitro_Assay In Vitro Enzyme Assay Determine_IC50 Determine IC50 (Potency & Selectivity) In_Vitro_Assay->Determine_IC50 Cell_Treatment Treat Cells with This compound Determine_IC50->Cell_Treatment Inform Dosing Proliferation_Assay Cell Proliferation Assay Cell_Treatment->Proliferation_Assay Senescence_Assay Senescence Assay (SA-β-gal) Cell_Treatment->Senescence_Assay Gene_Expression Gene Expression Analysis (RT-qPCR/RNA-seq) Cell_Treatment->Gene_Expression Western_Blot Western Blot (Histone Acetylation) Cell_Treatment->Western_Blot Animal_Model Treat Animal Model (e.g., Zebrafish, Mouse) Senescence_Assay->Animal_Model Hypothesis for In Vivo Efficacy Tumor_Growth Measure Tumor Growth/Progression Animal_Model->Tumor_Growth

References

WM-8014 Cross-Reactivity Profile: A Comparative Guide for HAT Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 3, 2025 – In the competitive landscape of epigenetic drug discovery, the selectivity of small molecule inhibitors is a critical determinant of their therapeutic potential and research utility. This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor WM-8014's cross-reactivity with other HATs, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of epigenetics and oncology.

This compound has emerged as a potent and selective inhibitor of the KAT6A (also known as MOZ) and KAT6B (also known as MORF) histone acetyltransferases.[1][2][3] Its mechanism of action involves competing with acetyl-CoA for the substrate-binding domain of the enzyme.[4] Understanding its activity profile across the broader family of HAT enzymes is crucial for accurately interpreting experimental results and predicting potential off-target effects.

Quantitative Comparison of this compound Cross-Reactivity

The following table summarizes the inhibitory activity of this compound against a panel of histone acetyltransferases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), clearly demonstrates the selectivity of this compound for KAT6A and KAT6B.

Histone Acetyltransferase (HAT)IC50 (nM)Selectivity vs. KAT6A
KAT6A (MOZ) 8 1x
KAT6B (MORF)283.5x
KAT5 (Tip60)22428x
KAT7 (HBO1)34242.75x
KAT2A (GCN5)No significant activity>1000x
KAT2B (PCAF)No significant activity>1000x
KAT3A (CBP)No significant activity>1000x
KAT3B (p300)No significant activity>1000x
KAT8 (MOF)No significant activity>1000x

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols for Assessing HAT Inhibitor Selectivity

The determination of IC50 values for HAT inhibitors is typically achieved through in vitro enzymatic assays. While the precise protocols used for this compound's selectivity profiling are proprietary, a representative methodology based on established practices is outlined below. The most common methods are radiometric, colorimetric, and fluorescence-based assays.

Representative In Vitro Radiometric HAT Assay

This method measures the incorporation of a radiolabeled acetyl group from [3H]-Acetyl-CoA onto a histone peptide substrate.

Materials:

  • Recombinant human HAT enzymes (KAT6A, KAT6B, KAT5, KAT7, etc.)

  • Histone H3 or H4 peptide substrate

  • [3H]-Acetyl-CoA

  • This compound (or other test inhibitor)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the HAT assay buffer, a specific recombinant HAT enzyme, and the histone peptide substrate.

  • Inhibitor Incubation: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells. Incubate for 10-15 minutes at 30°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Start the enzymatic reaction by adding [3H]-Acetyl-CoA to each well.

  • Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 30°C.

  • Reaction Termination: Spot a portion of the reaction mixture from each well onto phosphocellulose filter paper to stop the reaction. The positively charged paper binds the negatively charged histone peptide substrate.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]-Acetyl-CoA.

  • Quantification: Dry the filter paper, place it in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the HAT activity.

  • Data Analysis: Plot the percentage of HAT inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.

HAT_Inhibitor_Selectivity_Workflow Experimental Workflow for HAT Inhibitor Selectivity Profiling cluster_prep Preparation cluster_assay In Vitro HAT Assay cluster_analysis Data Analysis inhibitor Serial Dilution of this compound incubation Inhibitor Incubation inhibitor->incubation reagents Prepare HAT Assay Reagents reaction_setup Reaction Setup (HAT, Histone Peptide, Buffer) reagents->reaction_setup reaction_setup->incubation reaction_start Initiate with [3H]-Acetyl-CoA incubation->reaction_start reaction_incubation Enzymatic Reaction reaction_start->reaction_incubation reaction_stop Stop Reaction & Spot on Filter reaction_incubation->reaction_stop washing Wash Filter Paper reaction_stop->washing quantification Scintillation Counting washing->quantification ic50 IC50 Calculation quantification->ic50

Caption: Workflow for determining HAT inhibitor selectivity.

This compound induces cell cycle arrest and senescence, in part, through its inhibition of KAT6A.[4][5][6] KAT6A has been shown to be involved in the regulation of the CDKN2A locus, which encodes the tumor suppressor proteins p16INK4A and p14ARF.[4] Furthermore, recent studies have implicated KAT6A in the upregulation of the PI3K/AKT signaling pathway in certain cancers, such as glioblastoma.[1][4][5]

KAT6A_Signaling_Pathway Simplified KAT6A Signaling in Cancer cluster_inhibition cluster_pathway WM8014 This compound KAT6A KAT6A WM8014->KAT6A inhibition Histones Histone Acetylation (e.g., H3K23ac) KAT6A->Histones TRIM24 TRIM24 Recruitment Histones->TRIM24 PIK3CA PIK3CA Transcription TRIM24->PIK3CA PI3K_AKT PI3K/AKT Pathway Activation PIK3CA->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

Caption: KAT6A signaling in cancer progression.

Conclusion

The data presented in this guide confirm that this compound is a highly selective inhibitor for KAT6A and KAT6B. Its limited cross-reactivity with other histone acetyltransferases underscores its value as a chemical probe for studying the specific functions of the KAT6 family in health and disease. Researchers utilizing this compound can be confident in its targeted activity, which is essential for generating reproducible and interpretable data. The provided experimental framework offers a basis for the continued exploration and characterization of novel HAT inhibitors.

References

WM-8014 vs. Pan-HAT Inhibitors: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of epigenetic cancer therapy, histone acetyltransferase (HAT) inhibitors have emerged as a promising class of drugs. These molecules target the enzymes responsible for acetylating histone proteins, a key mechanism in regulating gene expression. This guide provides a detailed comparison of WM-8014, a selective KAT6A/B inhibitor, and pan-HAT inhibitors, offering researchers a comprehensive overview of their mechanisms, efficacy, and experimental considerations.

Executive Summary

This compound distinguishes itself through its high selectivity for the KAT6A and KAT6B enzymes, members of the MYST family of acetyltransferases. This specificity translates into a targeted mechanism of action, primarily inducing cell cycle arrest and senescence in cancer cells. In contrast, pan-HAT inhibitors exhibit broader activity across multiple HAT families, including GNAT and p300/CBP. This broad-spectrum inhibition can lead to more diverse cellular effects, including the modulation of multiple signaling pathways, but may also carry a greater potential for off-target effects. The choice between a selective and a pan-inhibitor will ultimately depend on the specific research question and the cancer type under investigation.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and representative pan-HAT inhibitors.

Table 1: Inhibitor Selectivity Profile (IC50 Values)

InhibitorTarget HATsIC50 (nM)Non-Target HATsIC50 (nM)Reference
This compound KAT6A8KAT7342[1]
KAT6B28KAT5224[1]
KAT8, KAT2A/2B, KAT3A/3BNo significant activity[2][3]
PU139 Gcn58390--[2]
PCAF9740--[2]
CBP2490--[2]
p3005350--[2]
Anacardic Acid p300~8500--[4]
PCAF~5000--[4]
Garcinol p300~7000--[5]
PCAF~5000--[5]
C646 p300400 (Ki)GCN5, PCAF, MYST, Rtt109Selective against[5]

Table 2: In Vitro Efficacy in Cancer Cell Lines

InhibitorCell LineCancer TypeEffectIC50 / GI50 (µM)Reference
This compound Mouse Embryonic Fibroblasts-Cell Cycle Arrest2.4[6]
PU139 A431, A549, A2780, HepG2, SW480, U-87 MG, HCT116, SK-N-SH, MCF7Epidermoid Carcinoma, Lung Adenocarcinoma, Ovarian Carcinoma, Hepatocellular Carcinoma, Colon Adenocarcinoma, Glioblastoma, Colon Carcinoma, Neuroblastoma, Breast CancerGrowth Inhibition<60[7]

Mechanism of Action and Signaling Pathways

This compound: Inducing Senescence through the INK4A/ARF Pathway

This compound acts as a reversible competitor of acetyl coenzyme A, specifically inhibiting the catalytic activity of KAT6A and KAT6B.[8][9] This targeted inhibition leads to a well-defined downstream signaling cascade. A key effect of this compound is the induction of cellular senescence, a state of irreversible cell cycle arrest, which is dependent on the INK4A/ARF tumor suppressor locus.[8] Inhibition of KAT6A/B by this compound leads to the upregulation of p16INK4A and p19ARF, which in turn activate the Rb and p53 tumor suppressor pathways, respectively, culminating in cell cycle arrest.[8][10][11]

WM8014_Pathway cluster_Rb Rb Pathway cluster_p53 p53 Pathway WM8014 This compound KAT6AB KAT6A/KAT6B WM8014->KAT6AB inhibits INK4A_ARF INK4A/ARF Locus KAT6AB->INK4A_ARF represses AcCoA Acetyl-CoA AcCoA->KAT6AB competes with p16 p16INK4A INK4A_ARF->p16 p19 p19ARF INK4A_ARF->p19 CDK46 CDK4/6 p16->CDK46 inhibits MDM2 MDM2 p19->MDM2 inhibits Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CellCycleArrest Cell Cycle Arrest/ Senescence p53 p53 MDM2->p53 degrades p53->CellCycleArrest

Caption: this compound signaling pathway leading to senescence.
Pan-HAT Inhibitors: Broad Impact on NF-κB and p53 Signaling

Pan-HAT inhibitors, due to their broader target profile, can influence a wider array of cellular processes. Two of the most critical pathways affected are the NF-κB and p53 signaling cascades, both central to cancer cell survival, proliferation, and apoptosis.

NF-κB Pathway: Histone acetyltransferases like p300/CBP are crucial coactivators for the NF-κB transcription factor RelA/p65. By inhibiting these HATs, pan-inhibitors can prevent the acetylation of RelA, which is necessary for its full transcriptional activity. This leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.

PanHAT_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PanHAT Pan-HAT Inhibitor p300CBP p300/CBP PanHAT->p300CBP inhibits NFkB_nucleus NF-κB (p65/p50) p300CBP->NFkB_nucleus acetylates Stimuli Pro-inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nucleus translocates to nucleus GeneExpression Target Gene Expression (Anti-apoptotic, Pro-proliferative) NFkB_nucleus->GeneExpression activates

Caption: Pan-HAT inhibitor effect on the NF-κB pathway.

p53 Pathway: The tumor suppressor p53 is also regulated by acetylation, with p300/CBP being key acetyltransferases. Acetylation of p53 enhances its stability and DNA binding activity, promoting the transcription of target genes involved in apoptosis and cell cycle arrest. Pan-HAT inhibitors can prevent p53 acetylation, thereby attenuating its tumor-suppressive functions.

PanHAT_p53_Pathway PanHAT Pan-HAT Inhibitor p300CBP p300/CBP PanHAT->p300CBP inhibits p53 p53 p300CBP->p53 acetylates Stress Cellular Stress (e.g., DNA damage) Stress->p53 activates MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 transactivates ApoptosisGenes Apoptotic Genes (e.g., BAX, PUMA) p53->ApoptosisGenes transactivates MDM2->p53 degrades CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis ApoptosisGenes->Apoptosis

Caption: Pan-HAT inhibitor effect on the p53 pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of HAT inhibitors on cancer cell lines.

Workflow Diagram:

MTT_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddInhibitor Add serial dilutions of HAT inhibitor Incubate1->AddInhibitor Incubate2 Incubate (48-72h) AddInhibitor->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the HAT inhibitor in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Histone Acetylation Analysis (Western Blot)

This protocol outlines the steps to assess the impact of HAT inhibitors on global histone acetylation levels.

Methodology:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the HAT inhibitor for a specified time.

  • Histone Extraction: Isolate histone proteins from the treated and control cells using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Separate the histone proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a particular acetylated histone mark (e.g., anti-acetyl-H3K9) or a pan-acetyl lysine (B10760008) antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3) to determine the relative change in histone acetylation.

Conclusion

The choice between this compound and a pan-HAT inhibitor is a critical decision in the design of cancer research studies. This compound offers a highly specific tool to probe the roles of KAT6A and KAT6B in tumorigenesis, with a well-defined mechanism of action centered on the induction of senescence. Pan-HAT inhibitors, in contrast, provide a broader approach to target histone acetylation, potentially impacting multiple signaling pathways simultaneously. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision based on their specific scientific objectives. As the field of epigenetic drug discovery continues to advance, a deeper understanding of the nuanced differences between these inhibitors will be paramount in developing novel and effective cancer therapies.

References

Independent Validation of WM-8014's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticancer activity of WM-8014, a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. While direct independent experimental validation of this compound in peer-reviewed literature is limited since its initial discovery, the advancement of analogous compounds, such as the clinical candidate PF-07248144, substantiates the therapeutic potential of targeting the KAT6A/B pathway. This guide objectively compares this compound with its closely related analogue, WM-1119, and provides context with the clinically evaluated PF-07248144, supported by available experimental data.

Executive Summary

This compound is a chemical probe that has demonstrated significant preclinical anticancer activity by inhibiting KAT6A and KAT6B, leading to cell cycle arrest and senescence in cancer cells.[1][2][3] Its development and characterization have paved the way for further investigation into KAT6A/B inhibition as a therapeutic strategy. This guide will delve into the mechanism of action, comparative efficacy, and experimental protocols related to this compound and its analogues.

Mechanism of Action: Targeting KAT6A/B to Induce Senescence

This compound functions as a reversible competitor of acetyl coenzyme A (Ac-CoA), binding to the Ac-CoA binding site of the MYST domain of KAT6A and KAT6B.[1][2][3] This inhibition of histone acetylation leads to a signaling cascade that ultimately results in cell cycle arrest and cellular senescence, a state of irreversible growth arrest, without inducing DNA damage.[1][2] The proposed signaling pathway is depicted below.

WM-8014_Signaling_Pathway This compound This compound KAT6A KAT6A/B This compound->KAT6A Inhibits Senescence Cellular Senescence This compound->Senescence Induces Histones Histone H3 KAT6A->Histones Acetylates Proliferation Cancer Cell Proliferation Acetylation Histone Acetylation (e.g., H3K23ac) Histones->Acetylation Transcription Gene Transcription (e.g., cell cycle genes) Acetylation->Transcription Promotes Transcription->Proliferation Drives

Figure 1. Proposed signaling pathway of this compound in inducing cellular senescence.

Comparative Analysis of KAT6A/B Inhibitors

While direct comparative studies from independent laboratories are not yet available, data from the initial discovery paper allows for a comparison between this compound and its analogue WM-1119. Furthermore, the development of PF-07248144 provides a benchmark for the clinical potential of this class of inhibitors.

Quantitative Data Summary
CompoundTarget(s)IC50 (KAT6A)IC50 (KAT6B)Key CharacteristicsIn Vivo Activity
This compound KAT6A, KAT6B8 nM[4]28 nMPotent and selective KAT6A/B inhibitor.Demonstrated activity in a zebrafish model of hepatocellular carcinoma.[4]
WM-1119 KAT6A, KAT6BNot explicitly stated, but noted as a potent KAT6A inhibitor.Not explicitly stated.Derivative of this compound with increased bioavailability.[1][2]Arrests the progression of lymphoma in mice.[1][2]
PF-07248144 KAT6A, KAT6BNot publicly available.Not publicly available.First-in-class, selective KAT6A/B inhibitor.Advanced to Phase 3 clinical trials for HR+/HER2- metastatic breast cancer.[5][6]

Experimental Protocols

The following are summaries of key experimental protocols as described in the foundational research by Baell et al. (2018).

Cell Viability and Proliferation Assays

To assess the effect of this compound on cancer cell growth, a common method is the use of colorimetric assays such as the Cell Counting Kit-8 (CCK-8).

Cell_Viability_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Measurement cluster_4 Analysis A Seed cancer cells in 96-well plates B Add serial dilutions of this compound A->B C Incubate for a defined period (e.g., 72h) B->C D Add CCK-8 reagent C->D E Measure absorbance at 450 nm D->E F Calculate cell viability and determine IC50 E->F

Figure 2. General workflow for a cell viability assay to determine the IC50 of this compound.
Senescence-Associated β-Galactosidase Staining

Cellular senescence induced by this compound can be detected by staining for senescence-associated β-galactosidase (SA-β-gal) activity.

  • Cell Culture and Treatment: Plate cells in a suitable culture dish and treat with this compound or a vehicle control for a specified duration (e.g., 5-7 days).

  • Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution.

  • Staining: Wash the cells and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).

  • Imaging: Observe the cells under a microscope and quantify the percentage of blue (senescent) cells.

In Vivo Zebrafish Model of Hepatocellular Carcinoma

The in vivo efficacy of this compound was initially assessed using a zebrafish model.

  • Model System: Utilize a transgenic zebrafish line that expresses a fluorescently tagged oncogene (e.g., KRAS G12V) in hepatocytes, leading to liver overgrowth.

  • Treatment: Add this compound at various concentrations to the water of the zebrafish larvae.

  • Imaging: At specified time points, anesthetize the larvae and image the fluorescently labeled livers using a fluorescence microscope.

  • Analysis: Measure the size of the liver in treated versus control groups to determine the effect of this compound on tumor growth.

Conclusion and Future Directions

This compound is a valuable research tool that has been instrumental in demonstrating the anticancer potential of KAT6A/B inhibition. While independent validation studies focusing specifically on this compound are needed to fully elucidate its comparative efficacy, the progression of the structurally related compound PF-07248144 into late-stage clinical trials provides strong validation for this therapeutic approach. Future independent research should aim to directly compare the efficacy and safety profiles of different KAT6A/B inhibitors, including this compound, WM-1119, and newer generation compounds, across a broader range of cancer models. Such studies will be crucial in determining the optimal clinical applications for this promising class of anticancer agents.

References

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